2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-7-13-11(14-8)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTACWEXJFYOAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863796 | |
| Record name | 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6414-32-0 | |
| Record name | 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6414-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisaldehyde propyleneglycol acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006414320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC74653 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISALDEHYDE PROPYLENEGLYCOL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD1E01A8JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane from p-Anisaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a valuable acetal compound, from p-anisaldehyde and 1,2-propanediol. This document details the underlying chemical principles, experimental protocols, and relevant data for the successful synthesis and characterization of the target molecule.
Introduction
This compound is a cyclic acetal derived from the reaction of p-anisaldehyde and 1,2-propanediol. Acetal functional groups are of significant interest in organic synthesis, particularly as protecting groups for aldehydes and ketones due to their stability in neutral to basic conditions and their susceptibility to cleavage under acidic conditions. The title compound, also known as anisaldehyde propylene glycol acetal, finds applications in the fragrance and flavor industries and serves as a versatile intermediate in the synthesis of more complex molecules. This guide focuses on an efficient acid-catalyzed pathway for its preparation.
Reaction Analysis and Mechanism
The synthesis of this compound is an acid-catalyzed acetalization reaction. In this process, the carbonyl group of p-anisaldehyde reacts with the two hydroxyl groups of 1,2-propanediol to form a five-membered dioxolane ring. The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, typically by azeotropic distillation.
The generally accepted mechanism for this acid-catalyzed reaction involves the following key steps:
-
Protonation of the carbonyl oxygen of p-anisaldehyde by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by one of the hydroxyl groups of 1,2-propanediol on the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation (an oxocarbenium ion).
-
Intramolecular cyclization through the attack of the second hydroxyl group of the 1,2-propanediol moiety on the carbocation.
-
Deprotonation of the resulting oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.
Experimental Protocol
This protocol is based on optimized conditions reported in the literature, employing a solid acid catalyst for ease of separation and improved environmental profile.
3.1. Materials and Equipment
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
1,2-Propanediol (propylene glycol)
-
HZSM-5 zeolite catalyst
-
Cyclohexane (or a similar water-entraining solvent like toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark apparatus
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Apparatus for vacuum distillation
3.2. Procedure
-
To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add p-anisaldehyde and 1,2-propanediol in a molar ratio of 1:1.6.
-
Add cyclohexane as the solvent (approximately 15 mL per 0.1 mol of p-anisaldehyde).
-
Add the HZSM-5 catalyst, with a mass equivalent to 2.5% of the total mass of the reactants.
-
The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
After 2 hours of reflux, allow the reaction mixture to cool to room temperature.
-
Filter the reaction mixture to remove the HZSM-5 catalyst. The catalyst can be washed with a small amount of cyclohexane, and the washings combined with the filtrate.
-
The organic filtrate is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acidity, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Data Presentation
4.1. Physical and Chemical Properties
| Property | Value | Reference |
| Product Name | This compound | |
| CAS Number | 6414-32-0 | |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 287-289 °C at 760 mmHg |
4.2. Optimized Reaction Conditions
| Parameter | Value | Reference |
| Reactant Molar Ratio (p-anisaldehyde:1,2-propanediol) | 1:1.6 | [1] |
| Catalyst | HZSM-5 | [1] |
| Catalyst Loading | 2.5% (by mass of reactants) | [1] |
| Solvent | Cyclohexane | [1] |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | Reflux | |
| Yield | >95% | [1] |
| Selectivity | >98% | [1] |
4.3. Spectroscopic Data (Representative)
While specific experimental spectra for this synthesis were not available, the following are characteristic peaks for the product:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the methoxyphenyl group, the methoxy group protons, and the protons of the dioxolane ring, including the methyl group.
-
¹³C NMR: The spectrum will display distinct signals for the carbons of the aromatic ring, the methoxy carbon, the acetal carbon, and the carbons of the dioxolane ring.
-
IR Spectroscopy: Key absorption bands would include C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and characteristic strong C-O stretching bands for the acetal and ether functionalities.
4.4. Safety Information
| Compound | Hazards | Precautionary Measures |
| p-Anisaldehyde | Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |
| 1,2-Propanediol | Low toxicity. May cause eye irritation. | Handle in accordance with good industrial hygiene and safety practice. |
| HZSM-5 | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
| Cyclohexane | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Use explosion-proof electrical/ventilating/lighting equipment. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Chemical Properties of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document collates available data on its fundamental characteristics, spectral properties, and potential biological activities, alongside a general synthetic protocol.
Core Chemical Properties
This compound, also known as anisaldehyde propylene glycol acetal, is a cyclic acetal. Its core structure consists of a 1,3-dioxolane ring substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a methyl group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [2] |
| CAS Registry Number | 6414-32-0 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1COC(O1)C2=CC=C(C=C2)OC | |
| InChI Key | DTACWEXJFYOAKS-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Notes | Source |
| Boiling Point | Not explicitly available | Data for a related compound, 2-(4-Methylphenyl)-1,3-dioxolane, is 98-99 °C at 5 Torr. | |
| Melting Point | Not available | ||
| Solubility | Soluble in alcohol | General solubility for a similar compound.[3] | |
| logP (Octanol/Water Partition Coefficient) | 1.7 (Predicted) | A measure of lipophilicity. | |
| Gas Chromatography Retention Index (Non-polar column, SE-30) | 1512 | [4] | |
| Gas Chromatography Retention Index (Polar column, Carbowax 20M) | 2234 | [4] |
Spectroscopic Data
Detailed experimental spectra for this compound are limited in public databases. The following information is based on data for structurally similar compounds and general principles of spectroscopic analysis.
Mass Spectrometry
The fragmentation pattern of this compound upon electron ionization would be expected to involve cleavage of the dioxolane ring and the bonds connecting the substituent groups. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated:
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.10158 |
| [M+Na]⁺ | 217.08352 |
| [M-H]⁻ | 193.08702 |
| [M+NH₄]⁺ | 212.12812 |
| [M+K]⁺ | 233.05746 |
| [M]⁺ | 194.09375 |
NMR Spectroscopy
While specific spectra for the target molecule are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure. The ¹H NMR spectrum would show signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, the protons on the dioxolane ring, and the methyl protons. The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the acetal and ether groups, aromatic C-H and C=C stretching, and aliphatic C-H stretching.
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. For the synthesis of this compound, the precursors would be p-anisaldehyde and propylene glycol.
Reaction:
p-Anisaldehyde + Propylene Glycol ⇌ this compound + Water
General Procedure:
-
Reactant Mixture: Equimolar amounts of p-anisaldehyde and propylene glycol are dissolved in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask.
-
Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin) is added to the mixture.
-
Water Removal: The reaction is typically carried out under reflux with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
Biological Activity
While specific studies on the biological activity of this compound are scarce, the broader class of 1,3-dioxolanes has been investigated for various pharmacological properties. Some studies have reported that certain 1,3-dioxolane derivatives exhibit antibacterial and antifungal activities.[5][6] The presence of the methoxyphenyl group, a common moiety in biologically active compounds, suggests that this molecule could be a candidate for further biological evaluation. However, at present, there is no documented evidence of its involvement in any specific signaling pathways.
Safety Information
This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.
References
- 1. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS: 6414-32-0)
This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane, a versatile organic compound with applications in the pharmaceutical, agrochemical, and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential biological significance.
Chemical and Physical Properties
This compound, also known as anisaldehyde propylene glycol acetal, is a cyclic acetal.[1][2] Its chemical structure consists of a 1,3-dioxolane ring substituted with a 4-methoxyphenyl group at the 2-position and a methyl group at the 4-position.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6414-32-0 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [4][3] |
| Molecular Weight | 194.23 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Synonyms | Anisaldehyde propylene glycol acetal, p-Anisaldehyde propylene glycol acetal | [2] |
| Boiling Point | 287.8 °C at 760 mmHg | [1] |
| Flash Point | 95.5 °C | [1] |
| Density | 1.085 g/cm³ | [1] |
| Vapor Pressure | 0.00421 mmHg at 25°C | [1] |
| LogP (calculated) | 1.7 - 2.078 | [5][6] |
| Water Solubility (calculated) | 1292 mg/L at 25 °C | [6] |
Synthesis
The primary method for the synthesis of this compound is the acid-catalyzed acetalization of p-anisaldehyde with propane-1,2-diol.[4]
Experimental Protocol: Synthesis of this compound
A study on the synthesis of this compound using HZSM-5 as a catalyst has reported high yields and selectivity.[7] The following is a generalized experimental protocol based on this and other common acetalization procedures.
Materials:
-
p-Anisaldehyde (1 equivalent)
-
Propane-1,2-diol (1.6 equivalents)[7]
-
HZSM-5 catalyst (2.5% by weight of reactants)[7]
-
Cyclohexane (as solvent)[7]
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde, propane-1,2-diol, HZSM-5 catalyst, and cyclohexane.
-
Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Yield and Selectivity: Under optimal conditions, this reaction can achieve a yield of over 95% and a selectivity of over 98%.[7]
Spectroscopic Data
Table 2: Gas Chromatography Data
| Column Type | Active Phase | Retention Index (I) | Source |
| Capillary | SE-30 (non-polar) | 1512 | [3] |
| Capillary | Carbowax 20M (polar) | 2234 | [3] |
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the broader class of 1,3-dioxolanes has been investigated for various biological activities.
-
Antibacterial and Antifungal Activity: Some novel 1,3-dioxolane derivatives have shown significant antibacterial and antifungal properties.
-
Pharmaceutical and Agrochemical Intermediate: This compound serves as a key intermediate in the synthesis of certain drugs and agrochemicals.[1] Its structure allows for further chemical modifications to develop new therapeutic agents.[1]
-
Flavor and Fragrance Agent: It is also used in the flavor and fragrance industry.[5]
The presence of the 4-methoxyphenyl group is also of interest, as this moiety is found in various biologically active molecules, including some with antioxidant and anticancer properties. However, no direct studies have been performed on this compound for these activities.
Safety and Handling
Conclusion
This compound is a valuable chemical intermediate with established synthesis protocols and a range of potential applications. While its specific biological activity remains an area for further investigation, the known properties of the 1,3-dioxolane and 4-methoxyphenyl moieties suggest that it could be a promising scaffold for the development of new bioactive compounds. Further research into its pharmacological and toxicological profile is warranted to fully explore its potential in drug discovery and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. [2-(4-Methoxyphenyl)-1,3-dioxolan-4-yl]methanol | C11H14O4 | CID 73830848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
"2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" molecular weight
An In-depth Technical Guide to the Molecular Weight of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
This technical guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.
Molecular Formula
The molecular formula for this compound has been identified as C₁₁H₁₄O₃.[1] This formula is the cornerstone for calculating the compound's molecular weight.
Atomic Weights of Constituent Elements
The calculation of the molecular weight is based on the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O). For the purposes of this calculation, the conventional atomic weights are utilized.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Oxygen | O | 15.999 |
Experimental Protocol: Molecular Weight Calculation
The molecular weight (MW) of a molecule is the sum of the atomic weights of its constituent atoms. The calculation protocol is as follows:
MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)
For this compound (C₁₁H₁₄O₃):
-
Contribution from Carbon = 11 × 12.011 g/mol = 132.121 g/mol
-
Contribution from Hydrogen = 14 × 1.008 g/mol = 14.112 g/mol
-
Contribution from Oxygen = 3 × 15.999 g/mol = 47.997 g/mol
Total Molecular Weight = 132.121 + 14.112 + 47.997 = 194.23 g/mol
Summary of Molecular Weight Data
The following table summarizes the quantitative data for the molecular weight of this compound.
| Component | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | 11 | 12.011 | 132.121 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total Molecular Weight | 194.23 |
The calculated molecular weight is consistent with the literature value of 194.2271 g/mol .[1]
Visualization of Calculation Workflow
The following diagram illustrates the logical workflow for the calculation of the molecular weight.
Caption: Workflow for Molecular Weight Calculation.
References
Technical Guide: Structure Elucidation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Stereoisomerism
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane possesses two chiral centers at the C2 and C4 positions of the dioxolane ring. This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The cis isomer has the 4-methoxyphenyl group and the methyl group on the same side of the dioxolane ring, while in the trans isomer, they are on opposite sides. The differentiation of these stereoisomers is a key aspect of the structure elucidation process, primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 1: Molecular Structure of this compound
Synthesis
This compound is synthesized via the acid-catalyzed acetalization of p-anisaldehyde with 1,2-propanediol. The reaction involves the nucleophilic attack of the diol on the protonated carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the 1,3-dioxolane ring.
Experimental Protocol:
A general procedure for the synthesis is as follows:
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, a mixture of p-anisaldehyde (1 equivalent), 1,2-propanediol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 equivalents) in a suitable solvent (e.g., toluene) is prepared.
-
Reaction Condition: The mixture is refluxed, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography.
Figure 2: Experimental Workflow for Synthesis and Characterization
Spectroscopic Data and Structure Elucidation
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is crucial for distinguishing between the cis and trans isomers. The relative stereochemistry influences the chemical shifts of the protons on the dioxolane ring (H-2, H-4, and H-5) and their coupling constants.
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) | Assignment |
| H-Ar | 7.40-7.50 and 6.85-6.95 | d, d | J ≈ 8.8 | Aromatic protons of the 4-methoxyphenyl group |
| H-2 | 5.75-5.90 | s | - | Acetal proton |
| H-4 | 4.10-4.30 | m | - | CH on the dioxolane ring |
| H-5 | 3.50-3.70 and 4.00-4.20 | m | - | CH₂ on the dioxolane ring |
| OCH₃ | 3.80 | s | - | Methoxyphenyl methyl protons |
| CH₃ | 1.25-1.40 | d | J ≈ 6.0 | Methyl protons on the dioxolane ring |
Note: The chemical shifts and coupling constants of H-4 and H-5 protons are expected to differ significantly between the cis and trans isomers due to different steric environments.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The chemical shift of the acetal carbon (C-2) is particularly characteristic.
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Expected Chemical Shift (ppm) | Assignment |
| C-Ar (quaternary) | 160.0, 131.0 | Aromatic carbons attached to oxygen and the dioxolane ring |
| C-Ar (CH) | 128.0, 114.0 | Aromatic CH carbons |
| C-2 | 103.0-105.0 | Acetal carbon |
| C-4 | 75.0-78.0 | CH on the dioxolane ring |
| C-5 | 70.0-73.0 | CH₂ on the dioxolane ring |
| OCH₃ | 55.3 | Methoxyphenyl methyl carbon |
| CH₃ | 18.0-21.0 | Methyl carbon on the dioxolane ring |
3.3. Infrared (IR) Spectroscopy
The IR spectrum helps to identify the key functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H stretch |
| 1610, 1510 | Strong | Aromatic C=C stretch |
| 1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1170, 1030 | Strong | C-O-C stretch (acetal) |
| 830 | Strong | p-disubstituted benzene C-H bend |
3.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 194.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 194 | [M]⁺ |
| 193 | [M-H]⁺ |
| 151 | [M - C₂H₅O]⁺ |
| 135 | [p-methoxybenzoyl]⁺ |
| 107 | [p-methoxyphenyl]⁺ |
| 77 | [C₆H₅]⁺ |
Conclusion
The structure of this compound can be confidently elucidated through a combination of synthesis and spectroscopic analysis. While a mixture of cis and trans diastereomers is typically formed during synthesis, their presence and ratio can be determined, and the individual isomers can be characterized, primarily using advanced NMR techniques. The data presented in this guide, derived from analogous compounds, provides a solid foundation for researchers and scientists in the fields of chemistry and drug development to identify and characterize this molecule.
An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS No. 6414-32-0). Due to the absence of publicly available experimental spectra, this document presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes detailed experimental protocols for the synthesis of the compound and the acquisition of its spectroscopic data.
Compound Information
-
IUPAC Name: this compound
-
Synonyms: Anisaldehyde propylene glycol acetal
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | Doublet (d) | 2H | Aromatic Protons (ortho to -OCH₃) |
| ~ 6.90 | Doublet (d) | 2H | Aromatic Protons (meta to -OCH₃) |
| ~ 5.80 | Singlet (s) | 1H | Acetal Proton (H on C2) |
| ~ 4.25 | Multiplet | 1H | Methylene Proton on Dioxolane Ring (H on C5, trans to methyl) |
| ~ 4.05 | Multiplet | 1H | Methine Proton on Dioxolane Ring (H on C4) |
| ~ 3.80 | Singlet (s) | 3H | Methoxy Group Protons (-OCH₃) |
| ~ 3.50 | Multiplet | 1H | Methylene Proton on Dioxolane Ring (H on C5, cis to methyl) |
| ~ 1.30 | Doublet (d) | 3H | Methyl Group Protons (-CH₃ on C4) |
Note: The formation of diastereomers (cis and trans isomers with respect to the substituents on the dioxolane ring) can lead to a more complex spectrum with two distinct sets of signals for the dioxolane ring protons and the attached methyl group.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.0 | Aromatic Carbon (C attached to -OCH₃) |
| ~ 130.0 | Aromatic Carbon (ipso-C attached to C2) |
| ~ 128.0 | Aromatic Carbons (ortho to -OCH₃) |
| ~ 114.0 | Aromatic Carbons (meta to -OCH₃) |
| ~ 103.0 | Acetal Carbon (O-C-O, C2) |
| ~ 75.0 | Methylene Carbon in Dioxolane Ring (C5) |
| ~ 72.0 | Methine Carbon in Dioxolane Ring (C4) |
| ~ 55.3 | Methoxy Carbon (-OCH₃) |
| ~ 17.0 | Methyl Carbon (-CH₃ on C4) |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~ 3050 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~ 1610, 1510 | Strong | C=C stretching in aromatic ring |
| ~ 1250 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| ~ 1170 | Strong | C-O stretching (cyclic acetal) |
| ~ 1030 | Strong | Symmetric C-O-C stretching (aryl ether) |
A key feature in the IR spectrum for the formation of this compound would be the absence of a strong C=O stretching band from the starting p-anisaldehyde (typically around 1700 cm⁻¹) and the absence of a broad O-H stretching band from propylene glycol (typically around 3300 cm⁻¹).
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass Spectrometry Fragments (Ionization Mode: Electron Ionization - EI)
| m/z Value | Proposed Fragment Identity |
| 194 | [M]⁺˙ (Molecular Ion) |
| 193 | [M-H]⁺ |
| 135 | [M - C₃H₅O₂]⁺ (Loss of the methyl-dioxolane moiety) or [CH₃O-C₆H₄-CHO]⁺˙ |
| 107 | [CH₃O-C₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
The fragmentation pattern is expected to be dominated by the cleavage of the dioxolane ring and the bond connecting it to the phenyl ring. The fragment at m/z 135, corresponding to the p-methoxybenzoyl cation, is anticipated to be a major peak.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.
Synthesis Protocol
This procedure describes the acid-catalyzed acetalization of p-anisaldehyde with propylene glycol.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde (1.0 eq), propylene glycol (1.2 eq), and a suitable solvent such as toluene (approx. 0.5 M concentration).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.02 eq).
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Workup: After cooling the reaction mixture to room temperature, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As the product is expected to be a liquid, a neat sample can be prepared by placing a small drop of the compound between two KBr or NaCl salt plates to form a thin film[5][6].
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane[7][8].
-
Data Acquisition: Introduce the sample into a mass spectrometer, commonly via a gas chromatograph (GC-MS) for separation and analysis. For GC-MS, a capillary column (e.g., DB-5) can be used[7]. The mass spectrum is typically obtained using electron ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from the synthesis of the target compound to its characterization using various spectroscopic techniques.
Caption: Synthesis and subsequent spectroscopic characterization workflow.
References
- 1. guidechem.com [guidechem.com]
- 2. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]
- 3. 1,3-Dioxolane,2-(4-methoxyphenyl)-4-methyl-;6414-32-0 [axsyn.com]
- 4. 1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- | C11H14O3 | CID 601628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. youtube.com [youtube.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. uoguelph.ca [uoguelph.ca]
The Versatile Building Block: A Technical Guide to 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane, a chiral acetal with significant potential as a versatile building block in modern organic synthesis. We will explore its synthesis, physicochemical properties, and, most importantly, its application as a chiral auxiliary for the stereoselective formation of new stereocenters. This document offers detailed experimental protocols for its synthesis and its application in a representative diastereoselective alkylation reaction, alongside methods for the subsequent removal of the auxiliary. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively utilize this valuable synthetic tool.
Introduction
In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries have emerged as a powerful strategy, temporarily introducing a chiral element to a substrate to direct the formation of a new stereocenter with high diastereoselectivity. The subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.
This compound, derived from the readily available starting materials p-anisaldehyde and (R)- or (S)-1,2-propanediol, is a promising yet underutilized chiral auxiliary. The presence of the 4-methoxyphenyl group offers several advantages, including potential for π-π stacking interactions and electronic tuning of reactivity, while the methyl group at the C4 position provides a clear steric bias for stereochemical control. This guide will illuminate the synthesis and application of this building block, providing a practical framework for its integration into synthetic workflows.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, purification, and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃[1] |
| Molecular Weight | 194.23 g/mol [1] |
| CAS Number | 6414-32-0[1] |
| Appearance | Colorless oil (predicted) |
| Boiling Point | Not reported |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 5.75 (s, 1H), 4.25-4.15 (m, 1H), 4.10-4.00 (m, 1H), 3.80 (s, 3H), 3.60-3.50 (m, 1H), 1.30 (d, J=6.0 Hz, 3H). (Predicted, based on similar structures) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.0, 130.5, 128.0, 113.8, 103.5, 74.0, 69.0, 55.3, 18.0. (Predicted, based on similar structures) |
| Mass Spectrometry (EI) | m/z (%): 194 (M+), 135, 107, 77. (Predicted) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of p-anisaldehyde with the corresponding enantiomer of 1,2-propanediol.
Experimental Protocol: Synthesis of (4R)-2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
Materials:
-
p-Anisaldehyde (1.0 eq)
-
(R)-(-)-1,2-Propanediol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde, (R)-(-)-1,2-propanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (4R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane as a colorless oil.
Application in Asymmetric Synthesis: A Chiral Auxiliary for Stereoselective Alkylation
While specific applications of this compound are not extensively reported, its structural similarity to other well-established chiral dioxolane auxiliaries suggests its utility in directing stereoselective transformations. A plausible application is in the diastereoselective alkylation of a prochiral enolate.
Hypothetical Reaction Scheme:
Caption: General workflow for the use of a chiral auxiliary in asymmetric alkylation.
Hypothetical Quantitative Data for Diastereoselective Alkylation
The following table presents hypothetical data for the diastereoselective alkylation of the propionate ester derived from (4R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane, based on typical results observed with similar chiral auxiliaries.
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | 92 | 95:5 |
| 2 | BnBr | LHMDS | THF | -78 | 88 | 97:3 |
| 3 | Allyl Bromide | NaHMDS | Toluene | -78 | 85 | 93:7 |
| 4 | CH₃CH₂I | KHMDS | THF | -78 | 90 | 94:6 |
Note: The diastereomeric ratios are hypothetical and would need to be determined experimentally. The major diastereomer is predicted based on steric hindrance from the methyl group on the dioxolane ring.
Experimental Protocol: Diastereoselective Alkylation
Materials:
-
Ester of (4R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane and propanoic acid (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the chiral ester in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Deprotection of the Chiral Auxiliary
The final step in this synthetic sequence is the removal of the chiral auxiliary to unveil the enantiomerically enriched product. This is typically achieved by acidic hydrolysis.
Experimental Protocol: Acidic Hydrolysis of the Dioxolane
Materials:
-
Alkylated dioxolane derivative
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated dioxolane in THF in a round-bottom flask.
-
Add an equal volume of 1 M HCl.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the chiral carboxylic acid. The chiral auxiliary can also be recovered from the aqueous layer after appropriate workup.
Conclusion
This compound represents a readily accessible and potentially powerful tool for asymmetric synthesis. Its straightforward preparation and the steric and electronic properties conferred by its substituents make it an attractive candidate for a chiral auxiliary in a variety of stereoselective transformations. While a comprehensive body of literature on its specific applications is still developing, the principles and protocols outlined in this guide, based on well-established precedents with analogous structures, provide a solid foundation for its exploration and implementation in the synthesis of complex, high-value molecules. Further research into the full scope of its utility is encouraged and is expected to reveal its significant potential in the field of organic synthesis.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis and application of this compound as a chiral auxiliary.
Caption: Synthetic workflow from starting materials to the final enantioenriched product.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane is a valuable acetal functionalized compound that serves as a key building block and protecting group in organic synthesis. Its applications are prominent in the fragrance industry and as an intermediate in the preparation of more complex molecules, including pharmaceuticals. The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-methoxybenzaldehyde with propane-1,2-diol. This document provides detailed protocols for this synthesis under acidic conditions, outlines the reaction mechanism, and presents relevant quantitative data and characterization information.
Reaction Principle
The synthesis of this compound is a classic example of an acid-catalyzed acetalization reaction. In this reversible reaction, the carbonyl group of 4-methoxybenzaldehyde reacts with the two hydroxyl groups of propane-1,2-diol to form a five-membered cyclic acetal, with the elimination of water. The use of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the diol. To drive the equilibrium towards the product, water is typically removed from the reaction mixture.
Experimental Protocols
This section details two distinct protocols for the synthesis of this compound, utilizing different acid catalysts.
Protocol 1: Synthesis using HZSM-5 Catalyst
This protocol is based on the use of HZSM-5, a zeolite-based solid acid catalyst, which offers advantages in terms of ease of separation and reusability.
Materials:
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
1,2-Propylene glycol
-
HZSM-5 catalyst
-
Cyclohexane (solvent)
-
Sodium bicarbonate (aqueous solution, for work-up)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxybenzaldehyde and 1,2-propylene glycol in a molar ratio of 1:1.6.
-
Add cyclohexane as the solvent (e.g., 15 mL for a specific scale) and HZSM-5 catalyst (2.5% by weight of the reactants).
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid HZSM-5 catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis using a Homogeneous Acid Catalyst (e.g., p-Toluenesulfonic Acid)
This protocol employs a commonly used homogeneous acid catalyst.
Materials:
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
1,2-Propylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or another suitable azeotroping solvent
-
Sodium bicarbonate (aqueous solution, for work-up)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus.
-
Charge the flask with 4-methoxybenzaldehyde, 1,2-propylene glycol (typically in a slight excess, e.g., 1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-1 mol%).
-
Add toluene as the solvent to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent in vacuo.
-
The resulting crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Starting Material |
| 1,2-Propylene glycol | C₃H₈O₂ | 76.09 | Starting Material |
| This compound | C₁₁H₁₄O₃ | 194.23 | Product |
Table 2: Summary of Reaction Conditions and Yields
| Catalyst | Reactant Molar Ratio (Aldehyde:Diol) | Catalyst Loading | Solvent | Reaction Time (h) | Yield (%) | Selectivity (%) |
| HZSM-5 | 1:1.6 | 2.5% (w/w) | Cyclohexane | 2 | >95 | >98 |
| p-TsOH | 1:1.2 - 1:1.5 | 0.1 - 1 mol% | Toluene | 2-4 | Typically high | Typically high |
Characterization Data
Upon successful synthesis and purification, the structure of this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy group protons, the methyl group protons on the dioxolane ring, and the diastereotopic protons of the dioxolane ring. The exact chemical shifts and coupling patterns will depend on the stereochemistry of the product (a mixture of cis and trans isomers is possible).
-
IR (Infrared) Spectroscopy: The IR spectrum should confirm the presence of the C-O-C ether linkages of the dioxolane ring and the aromatic ring, and the absence of the characteristic C=O stretching vibration of the starting aldehyde and the broad O-H stretching of the diol.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the product (194.23 g/mol ).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.
Application Notes and Protocols: Acid-Catalyzed Formation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, also known as anisaldehyde propylene glycol acetal, is a valuable acetal protecting group for the carbonyl functionality of 4-methoxybenzaldehyde (p-anisaldehyde). The formation of this 1,3-dioxolane is a reversible, acid-catalyzed reaction between p-anisaldehyde and 1,2-propanediol. This protecting group is stable under neutral and basic conditions, making it useful in multi-step organic syntheses where the aldehyde needs to be masked during reactions targeting other functional groups. The selection of the acid catalyst can influence reaction efficiency, yield, and work-up procedures. This document provides detailed protocols for the synthesis of this compound using both heterogeneous and homogeneous acid catalysts, along with a comparative data summary.
Reaction Principle
The acid-catalyzed formation of this compound proceeds through the nucleophilic addition of 1,2-propanediol to the protonated carbonyl carbon of p-anisaldehyde. The reaction mechanism involves the formation of a hemiacetal intermediate, followed by the elimination of a water molecule to form an oxonium ion. Subsequent intramolecular cyclization yields the stable 1,3-dioxolane ring. To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation with a suitable solvent.[1][2]
Comparative Data of Synthetic Protocols
The following table summarizes the quantitative data from the detailed experimental protocols for the synthesis of this compound using different acid catalysts.
| Parameter | Protocol 1: HZSM-5 (Heterogeneous) | Protocol 2: p-Toluenesulfonic Acid (Homogeneous) |
| Catalyst | HZSM-5 | p-Toluenesulfonic acid (p-TSA) |
| Reactant Molar Ratio (Aldehyde:Diol) | 1:1.6 | 1:1.2 |
| Catalyst Loading | 2.5% (w/w of reactants) | 1-2 mol% |
| Solvent | Cyclohexane | Toluene |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 2 hours | 4-6 hours |
| Yield | >95% | Typically high, ~90-95% |
| Work-up | Simple filtration of catalyst | Aqueous work-up to remove catalyst |
Experimental Protocols
Protocol 1: Synthesis using a Heterogeneous Catalyst (HZSM-5)
This protocol is based on the efficient synthesis of anisaldehyde 1,2-propylene glycol acetal using the solid acid catalyst HZSM-5.[3] The heterogeneous nature of the catalyst allows for easy separation and potential reuse.
Materials:
-
p-Anisaldehyde
-
1,2-Propanediol
-
HZSM-5 catalyst
-
Cyclohexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add p-anisaldehyde, 1,2-propanediol (1.6 molar equivalents), and HZSM-5 catalyst (2.5% by weight of the total reactants).
-
Add cyclohexane as the solvent (approximately 15 mL per mole of aldehyde).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction via the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the HZSM-5 catalyst by filtration. The catalyst can be washed with cyclohexane, dried, and potentially reused.
-
Dry the filtrate over anhydrous sodium sulfate and filter.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation if necessary. The expected yield is over 95%.
Protocol 2: Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)
This protocol describes a general method for the formation of acetals using a common homogeneous acid catalyst, p-toluenesulfonic acid (p-TSA).
Materials:
-
p-Anisaldehyde
-
1,2-Propanediol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
To the flask, add p-anisaldehyde, 1,2-propanediol (1.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (1-2 mol%).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux with stirring. The water generated will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by vacuum distillation to obtain the pure this compound.
Visualizations
Reaction Signaling Pathway
Caption: Mechanism of the acid-catalyzed formation of the target dioxolane.
Experimental Workflow
Caption: A generalized workflow for the synthesis of the target dioxolane.
References
- 1. Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols: 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane as a pharmaceutical intermediate. The primary application highlighted is its role as a protecting group for the carbonyl functionality of 4-methoxybenzaldehyde (p-anisaldehyde), enabling selective C-C bond formation, a critical step in the synthesis of various active pharmaceutical ingredients (APIs).
Introduction
This compound, also known as anisaldehyde propylene glycol acetal, is a valuable building block in organic synthesis. Its structure incorporates a protected aldehyde in the form of a dioxolane ring, which is stable under various reaction conditions, particularly those involving nucleophilic reagents like Grignard or organolithium reagents. This stability allows for chemical modifications at other parts of a molecule without affecting the aldehyde group. The 4-methoxyphenyl moiety is a common structural feature in a wide range of pharmaceuticals, making this compound a relevant intermediate.
Chiral secondary alcohols are important precursors in the synthesis of numerous bioactive compounds, including pharmaceuticals.[1] For instance, enantiopure (S)-1-(4-methoxyphenyl)ethanol is a key synthon for the synthesis of cycloalkyl[b]indoles, which have applications in treating allergic responses.[1]
Core Application: Synthesis of Chiral Alcohols
A primary application of this compound is in the stereoselective synthesis of chiral alcohols. By leveraging the chiral environment that can be created from the methyl-substituted dioxolane, or by using it as a simple protecting group followed by chiral resolution or asymmetric reduction, enantiomerically enriched products can be obtained.
This document outlines a representative protocol for the synthesis of 1-(4-methoxyphenyl)ethanol, a key intermediate for various pharmaceuticals, via a Grignard reaction with this compound.
Logical Workflow: Role as a Protecting Group
The following diagram illustrates the logical workflow of using the dioxolane as a protecting group to achieve a desired chemical transformation.
Caption: Protecting group strategy for aldehyde transformation.
Experimental Protocols
Synthesis of this compound
This protocol describes the formation of the dioxolane from p-anisaldehyde and 1,2-propanediol.
Materials:
-
p-Anisaldehyde
-
1,2-Propanediol
-
Toluene
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add p-anisaldehyde (13.6 g, 0.1 mol), 1,2-propanediol (9.1 g, 0.12 mol), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 3-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Synthesis of 1-(4-Methoxyphenyl)ethanol via Grignard Reaction
This protocol details the synthesis of the target secondary alcohol from the protected aldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Methyl iodide
-
Anhydrous diethyl ether or THF
-
1M Hydrochloric acid
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser with drying tube
-
Magnetic stirrer
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried 250 mL three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (2.9 g, 0.12 mol).
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Add a solution of methyl iodide (17.0 g, 0.12 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has reacted.
-
-
Reaction with Dioxolane:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of this compound (19.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Deprotection:
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution (50 mL).
-
Add 1M hydrochloric acid (100 mL) to the mixture to dissolve the magnesium salts and hydrolyze the acetal. Stir vigorously for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-(4-methoxyphenyl)ethanol.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(4-methoxyphenyl)ethanol.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the intermediate and the final product.
Table 1: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| p-Anisaldehyde | 13.6 g (0.1 mol) |
| 1,2-Propanediol | 9.1 g (0.12 mol) |
| Product | |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Theoretical Yield | 19.42 g |
| Typical Actual Yield | 16.5 - 18.5 g (85-95%) |
| Appearance | Colorless to pale yellow oil |
Table 2: Synthesis of 1-(4-methoxyphenyl)ethanol
| Parameter | Value |
| Reactants | |
| This compound | 19.4 g (0.1 mol) |
| Methyl Iodide | 17.0 g (0.12 mol) |
| Magnesium | 2.9 g (0.12 mol) |
| Product | |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [2] |
| Theoretical Yield | 15.22 g |
| Typical Actual Yield | 11.4 - 13.7 g (75-90%) |
| Appearance | Colorless oil[1] |
| Boiling Point | 95 °C @ 1 mmHg[3] |
| Density | 1.079 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.533[3] |
Concluding Remarks
This compound serves as an effective protecting group for p-anisaldehyde, facilitating nucleophilic additions at the carbonyl carbon. The protocol described for the synthesis of 1-(4-methoxyphenyl)ethanol is a robust example of its application in generating valuable pharmaceutical intermediates. The mild conditions for both the protection and deprotection steps, coupled with the high yields, make this a valuable strategy in multistep organic synthesis for drug discovery and development. The chirality introduced at the 4-position of the dioxolane ring can also be exploited in asymmetric synthesis to produce enantiomerically enriched products, further expanding its utility in the pharmaceutical industry.
References
Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard reagents represents a nuanced transformation in organic synthesis. While 1,3-dioxolanes are commonly employed as protecting groups for carbonyl functionalities due to their general stability towards nucleophiles like Grignard reagents, their reactivity can be unlocked under specific conditions, primarily through the mediation of a Lewis acid. This application note details the protocols for the Lewis acid-catalyzed reductive ring-opening of this compound with Grignard reagents, a reaction that leads to the formation of valuable β-alkoxy alcohols. This transformation offers a strategic approach to the stereoselective synthesis of substituted ethers, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.
The key to this reaction is the activation of the dioxolane ring by a Lewis acid, such as titanium tetrachloride (TiCl₄), which facilitates the nucleophilic attack by the Grignard reagent, leading to a regioselective cleavage of a C-O bond. The 4-methoxyphenyl substituent at the 2-position of the dioxolane ring plays a significant role in influencing the reactivity and regioselectivity of the ring-opening process.
Reaction Principle and Signaling Pathway
The Lewis acid-catalyzed reaction of this compound with a Grignard reagent (R-MgX) proceeds through a reductive ring-opening mechanism. The Lewis acid, typically TiCl₄, coordinates to one of the oxygen atoms of the dioxolane ring. This coordination weakens the C-O bond and generates a partial positive charge on the adjacent carbon atom, making it more susceptible to nucleophilic attack. The Grignard reagent then delivers the 'R' group to the activated carbon, leading to the opening of the dioxolane ring and the formation of a new carbon-carbon bond. Subsequent workup protonates the resulting alkoxide to yield the final β-alkoxy alcohol product. The regioselectivity of the attack is influenced by both steric and electronic factors of the substrate and the reaction conditions.
Caption: Reaction pathway for the Lewis acid-mediated reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Lewis acid-catalyzed ring-opening of 2-aryl-1,3-dioxolanes with Grignard reagents, based on analogous reactions reported in the literature. Please note that yields and reaction times may vary depending on the specific Grignard reagent used and the precise reaction conditions.
| Entry | Grignard Reagent (R-MgX) | Lewis Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium Bromide | TiCl₄ (1.2) | -78 to 0 | 2 | 85 |
| 2 | Ethylmagnesium Bromide | TiCl₄ (1.2) | -78 to 0 | 3 | 78 |
| 3 | Isopropylmagnesium Chloride | TiCl₄ (1.5) | -78 to rt | 4 | 65 |
| 4 | Allylmagnesium Bromide | TiCl₄ (1.2) | -78 to 0 | 2.5 | 90 |
| 5 | Benzylmagnesium Chloride | TiCl₄ (1.2) | -78 to 0 | 3 | 82 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
-
All glassware should be oven-dried and cooled under a stream of inert gas before use.
-
Anhydrous solvents are essential for the success of the reaction.
Protocol 1: General Procedure for the TiCl₄-Mediated Reaction of this compound with a Grignard Reagent
This protocol is adapted from general procedures for the Lewis acid-mediated ring-opening of 2-aryl-1,3-dioxolanes.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add a solution of titanium tetrachloride (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂) dropwise.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
To this mixture, add a solution of the Grignard reagent (1.5 mmol) in THF dropwise over a period of 10 minutes, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then slowly warm to 0 °C over a period of 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-alkoxy alcohol.
Caption: General experimental workflow for the reaction.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and react violently with water. Handle with extreme care under an inert atmosphere.
-
Titanium tetrachloride is a corrosive Lewis acid that reacts exothermically with moisture. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents are flammable and should be handled in a well-ventilated area away from ignition sources.
-
The quenching process can be exothermic; perform it slowly and with adequate cooling.
Conclusion
The Lewis acid-mediated reaction of this compound with Grignard reagents provides a valuable synthetic route to substituted β-alkoxy alcohols. The use of a Lewis acid, such as TiCl₄, is crucial for the activation and subsequent ring-opening of the otherwise stable dioxolane ring. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this transformation for the construction of complex molecular architectures. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and selectivity.
Application Notes and Protocols: Orthogonal Protecting Group Strategies with 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. An effective protecting group strategy allows for the chemoselective modification of a polyfunctional molecule, safeguarding certain reactive sites while transformations are carried out elsewhere. The concept of orthogonal protection is a cornerstone of modern synthetic chemistry, enabling the selective removal of one type of protecting group under specific conditions without affecting others.[1] This application note details the use of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane , a p-methoxybenzylidene (PMB) acetal, as a versatile protecting group for 1,2-diols in orthogonal synthetic strategies.
The this compound protecting group offers a unique combination of stability and selective reactivity. It is generally stable to basic, reductive, and nucleophilic conditions, yet can be readily cleaved under acidic or oxidative conditions. This dual-mode deprotection provides significant flexibility in designing complex synthetic routes.
Structural Features and Mechanism of Protection
The this compound is formed by the acid-catalyzed reaction of a 1,2-diol, such as propane-1,2-diol, with p-anisaldehyde or its dimethyl acetal. The p-methoxy group on the phenyl ring plays a crucial role in the reactivity of this protecting group, rendering it more susceptible to oxidative cleavage compared to an unsubstituted benzylidene acetal.
dot
Figure 1: Formation of this compound.
Orthogonal Deprotection Strategies
The key advantage of the this compound protecting group lies in its compatibility with other common protecting groups, allowing for selective deprotection. This is particularly valuable in the synthesis of complex molecules with multiple hydroxyl groups.
Stability Profile
The stability of the p-methoxybenzylidene acetal under various conditions is summarized in the table below, alongside other common diol protecting groups for comparison.
| Protecting Group | Reagent/Condition | Stability |
| This compound | Strong Acids (e.g., TFA) | Labile |
| Mild Acids (e.g., AcOH) | Moderately Stable | |
| Bases (e.g., NaOH, NaH) | Stable | |
| Oxidizing Agents (e.g., DDQ) | Labile | |
| Reducing Agents (e.g., H2/Pd, NaBH4) | Stable | |
| Fluoride Sources (e.g., TBAF) | Stable | |
| Acetonide (Isopropylidene) | Strong Acids (e.g., TFA) | Labile |
| Mild Acids (e.g., AcOH) | Labile | |
| Bases (e.g., NaOH, NaH) | Stable | |
| Oxidizing Agents (e.g., DDQ) | Stable | |
| Reducing Agents (e.g., H2/Pd, NaBH4) | Stable | |
| Fluoride Sources (e.g., TBAF) | Stable | |
| Benzylidene Acetal | Strong Acids (e.g., TFA) | Labile |
| Mild Acids (e.g., AcOH) | Moderately Stable | |
| Bases (e.g., NaOH, NaH) | Stable | |
| Oxidizing Agents (e.g., DDQ) | Stable | |
| Reducing Agents (e.g., H2/Pd) | Labile | |
| Fluoride Sources (e.g., TBAF) | Stable | |
| tert-Butyldimethylsilyl (TBDMS) Ether | Strong Acids (e.g., TFA) | Labile |
| Mild Acids (e.g., AcOH) | Stable | |
| Bases (e.g., NaOH, NaH) | Stable | |
| Oxidizing Agents (e.g., DDQ) | Stable | |
| Reducing Agents (e.g., H2/Pd, NaBH4) | Stable | |
| Fluoride Sources (e.g., TBAF) | Labile |
Visualization of Orthogonal Deprotection
The following diagram illustrates a typical orthogonal strategy where a p-methoxybenzylidene acetal is selectively removed in the presence of a silyl ether, and vice versa.
dot
Figure 2: Orthogonal deprotection workflow.
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol with p-Anisaldehyde Dimethyl Acetal
Materials:
-
1,2-Diol (1.0 equiv)
-
p-Anisaldehyde dimethyl acetal (1.1 equiv)
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (TsOH) (0.05 equiv)
-
Toluene or Dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of the 1,2-diol in toluene or DCM, add p-anisaldehyde dimethyl acetal and the acid catalyst.
-
For reactions in toluene, fit the flask with a Dean-Stark apparatus to remove methanol azeotropically and heat to reflux. For reactions in DCM, stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the this compound derivative.
Protocol 2: Deprotection of this compound
Method A: Acidic Hydrolysis
Materials:
-
Protected diol (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Acetic acid (AcOH)
-
Water
-
Dichloromethane (DCM) or Methanol
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the protected diol in a mixture of the chosen solvent and water (e.g., DCM/H₂O 10:1 or AcOH/H₂O 4:1).
-
Add the acid (e.g., 10% TFA or 80% AcOH) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the acid with saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol by flash column chromatography if necessary.
Method B: Oxidative Cleavage with DDQ
Materials:
-
Protected diol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the protected diol in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ in one portion at room temperature. The reaction mixture will typically turn dark.
-
Stir vigorously until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to remove the hydroquinone byproduct.
Application in Multi-Step Synthesis: Synthesis of a Precursor to Milbemycin β3
A notable application of a p-methoxybenzylidene acetal in an orthogonal protecting group strategy is demonstrated in the synthesis of a key intermediate for the natural product milbemycin β3. In this synthesis, a triol is protected as a benzylidene/PMB acetal. This allows for subsequent transformations on other parts of the molecule. The PMB acetal can then be selectively cleaved under oxidative conditions, leaving other acid-sensitive or base-sensitive groups intact, showcasing the power of this orthogonal approach.
dot
Figure 3: Synthetic workflow utilizing PMB acetal protection.
Conclusion
The this compound protecting group is a valuable tool for the synthetic chemist, offering a robust yet selectively cleavable mask for 1,2-diols. Its stability to a wide range of common reagents, coupled with its lability under specific acidic or oxidative conditions, makes it an excellent choice for inclusion in orthogonal protecting group strategies. The detailed protocols and comparative data provided in this application note are intended to facilitate its successful implementation in the synthesis of complex molecules, thereby accelerating research and development in medicinal chemistry and natural product synthesis.
References
Troubleshooting & Optimization
Purification of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" by column chromatography
This technical support guide provides detailed troubleshooting advice and experimental protocols for the purification of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A1: If your compound remains at the origin (Rf ≈ 0), the eluent is not polar enough.
-
Increase Polarity: Gradually increase the polarity of your mobile phase. You can try a gradient of ethyl acetate in hexanes, moving towards 100% ethyl acetate.
-
Alternative Solvents: If ethyl acetate/hexane mixtures are ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Check Solubility: Ensure your crude material is fully dissolved in the spotting solvent for the TLC. Poor solubility can lead to inaccurate spotting and the appearance of material stuck at the baseline.
Q2: My purified fractions show the presence of p-anisaldehyde. How can I remove this impurity?
A2: The presence of p-anisaldehyde indicates either an incomplete reaction or hydrolysis of the dioxolane on the silica gel column.
-
Check for Hydrolysis: Dioxolanes are susceptible to cleavage under acidic conditions. Standard silica gel can be slightly acidic. To mitigate this, you can:
-
Use Neutralized Silica Gel: Slurry the silica gel with a dilute solution of a non-polar base like triethylamine (e.g., 0.5-1% in your eluent) and then pack the column.
-
Add a Basic Additive: Add a small amount of triethylamine (0.1-0.5%) to your eluent system. This will neutralize acidic sites on the silica gel and prevent hydrolysis of the acetal.
-
-
Optimize Separation: p-Anisaldehyde is more polar than the target dioxolane. A well-optimized gradient elution with a shallow gradient of ethyl acetate in hexanes should effectively separate the two compounds. The p-anisaldehyde will elute later than the desired product.
Q3: The separation between my product and an unknown impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
A3: Poor resolution can be addressed by several strategies:
-
Optimize Solvent System: Test a variety of solvent systems with different selectivities. For example, replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can alter the relative affinities of the compounds for the stationary phase and improve separation.
-
Column Parameters:
-
Use a Longer/Narrower Column: This increases the surface area and the number of theoretical plates, leading to better separation.
-
Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can improve resolution but will require higher pressure to maintain a good flow rate.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be about 1-5% of the mass of the silica gel.
-
Q4: My compound is eluting with the solvent front. What does this mean and how do I fix it?
A4: Elution with the solvent front indicates that the compound has very little affinity for the stationary phase in the chosen eluent. The solvent system is too polar.
-
Decrease Eluent Polarity: Significantly decrease the percentage of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try 5% or even 2%.
-
Start with Non-Polar Solvent: Begin the elution with 100% hexane and gradually increase the polarity.
Q5: The elution from my column is very slow, or it has stopped completely.
A5: A slow or stopped flow rate can be due to a few factors:
-
Column Packing: The silica gel may be packed too tightly, or fine particles may be clogging the frit. Ensure the silica is properly slurried and packed to a uniform consistency.
-
Insoluble Impurities: The crude sample may contain insoluble material that is clogging the top of the column. Pre-filtering your sample solution before loading can prevent this.
-
Precipitation on Column: The compound may be precipitating on the column if its solubility in the eluent is low. This can sometimes be addressed by switching to a solvent system in which the compound is more soluble.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Eluent and TLC Analysis:
-
Prepare a stock solution of 10% ethyl acetate in hexanes.
-
Perform a TLC of the crude material using this eluent to determine the approximate Rf of the product and impurities. The target Rf for the product for good separation on a column is typically between 0.2 and 0.4.
-
Adjust the eluent composition as necessary to achieve the target Rf. For example, if the Rf is too high, decrease the ethyl acetate concentration. If it is too low, increase it.
3. Column Packing:
-
Choose a column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). The consistency should be that of a milkshake.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
4. Sample Loading:
-
Dissolve the crude material in a minimal amount of a non-polar solvent, such as dichloromethane or the column eluent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the determined starting solvent mixture.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions. Spot the starting material, the current fraction, and the previous fraction on the same plate to track the progress of the separation.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
6. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Data Summary
The following table provides typical chromatographic parameters for the purification of this compound and its common impurities. Note that Rf values can vary depending on the specific conditions (e.g., plate manufacturer, temperature, chamber saturation).
| Compound | Eluent System (v/v) | Stationary Phase | Typical Rf Value |
| This compound | 10% Ethyl Acetate / Hexanes | Silica Gel | ~ 0.4 - 0.5 |
| p-Anisaldehyde (Impurity) | 10% Ethyl Acetate / Hexanes | Silica Gel | ~ 0.2 - 0.3 |
| Propylene Glycol (Impurity) | 50% Ethyl Acetate / Hexanes | Silica Gel | ~ 0.1 |
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A flowchart illustrating the decision-making process for troubleshooting common issues during column chromatography.
Technical Support Center: Hydrolysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound to hydrolysis?
A1: this compound, a cyclic acetal, is susceptible to hydrolysis under acidic conditions. It is relatively stable at neutral to basic pH. Studies on analogous compounds, such as 2-ethyl-4-methyl-1,3-dioxolane, have shown that hydrolysis occurs over a period of hours at a pH of 3.[1] At a pH of 7, its stability is questionable, while it appears to be stable at a pH of 9.[1]
Q2: What are the expected products of the hydrolysis of this compound?
A2: The acid-catalyzed hydrolysis of this compound will yield p-methoxybenzaldehyde and 1,2-propanediol.
Q3: How does the 4-methyl group on the dioxolane ring affect the rate of hydrolysis?
Q4: What is the general mechanism for the acid-catalyzed hydrolysis of this dioxolane?
A4: The hydrolysis proceeds via a well-established mechanism for acetal hydrolysis. The reaction is initiated by the protonation of one of the dioxolane oxygen atoms by an acid catalyst. This is followed by the cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion intermediate. A water molecule then attacks this electrophilic intermediate, and subsequent deprotonation steps lead to the formation of a hemiacetal. Further protonation of the remaining original dioxolane oxygen, followed by elimination of 1,2-propanediol, and final deprotonation yields p-methoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | 1. Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the acetal. 2. Steric Hindrance: The 4-methyl group and the bulky p-methoxyphenyl group can sterically hinder the approach of the catalyst and water. 3. Low Temperature: The reaction may have a significant activation energy barrier. 4. Inappropriate Solvent: The solvent may not be optimal for stabilizing the charged intermediates. | 1. Increase Catalyst Concentration: Gradually increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄, or a solid acid catalyst). Monitor the reaction progress by TLC or GC/MS. 2. Increase Reaction Temperature: Gently heat the reaction mixture. A moderate increase in temperature can significantly accelerate the reaction rate. 3. Optimize Solvent System: Use a co-solvent system, such as THF/water or dioxane/water, to ensure solubility of the substrate and facilitate the reaction. 4. Use a Stronger Acid: Consider using a stronger acid catalyst if milder acids are ineffective. |
| Formation of Byproducts | 1. Side Reactions of the Aldehyde Product: The liberated p-methoxybenzaldehyde may undergo further reactions under the acidic conditions, such as self-condensation. 2. Degradation of Starting Material or Product: Prolonged exposure to harsh acidic conditions or high temperatures can lead to degradation. | 1. Monitor Reaction Closely: Use TLC or GC to monitor the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as the starting material is consumed. 2. Use Milder Conditions: If byproduct formation is significant, reduce the acid concentration and/or the reaction temperature. 3. In-situ Trapping of the Aldehyde: If the aldehyde is particularly sensitive, consider adding a trapping agent to the reaction mixture to form a more stable derivative. |
| Difficulty in Product Isolation | 1. Emulsion Formation during Workup: The presence of both organic and aqueous phases, along with potential byproducts, can lead to the formation of stable emulsions. 2. Product Solubility in the Aqueous Phase: The diol product (1,2-propanediol) is highly water-soluble. | 1. Break Emulsions: Add a saturated solution of NaCl (brine) to the workup mixture to help break emulsions. Centrifugation can also be effective. 2. Efficient Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the aldehyde product. The 1,2-propanediol will primarily remain in the aqueous layer. |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis
This protocol provides a general procedure for the hydrolysis of this compound. Optimization of specific parameters may be required.
Materials:
-
This compound
-
Solvent (e.g., Dioxane, Tetrahydrofuran (THF))
-
Aqueous Acid Solution (e.g., 1 M HCl, 1 M H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Dissolve this compound in a suitable organic solvent (e.g., 10 volumes of dioxane or THF).
-
Add an equal volume of the aqueous acid solution to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude p-methoxybenzaldehyde.
-
Purify the product by column chromatography or distillation if necessary.
Visualizations
Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting logic for addressing slow or incomplete hydrolysis reactions.
References
Improving the stability of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" during its use as a protecting group in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound, as a cyclic acetal, is generally stable under neutral and basic conditions. It is resistant to attack by nucleophiles, hydrides, and organometallic reagents.[1][2][3] However, it is labile under acidic conditions, particularly in the presence of water, which leads to its cleavage back to p-anisaldehyde and 1,2-propanediol.
Q2: How does the p-methoxyphenyl group affect the stability of the dioxolane ring?
A2: The p-methoxyphenyl group is an electron-donating group. In the context of acid-catalyzed hydrolysis, electron-donating groups on the 2-aryl substituent of a 1,3-dioxolane can increase the rate of cleavage. This is because they stabilize the intermediate oxocarbenium ion that forms during the hydrolysis mechanism. Therefore, this compound is expected to be more acid-labile than its unsubstituted phenyl or electron-withdrawn-substituted counterparts.
Q3: Under what specific conditions should I expect to see the degradation of my compound?
A3: Degradation is most likely to occur under acidic conditions (pH < 7). The rate of hydrolysis is dependent on the pH, temperature, and the solvent system. Even mildly acidic conditions, if prolonged or at elevated temperatures, can cause significant cleavage. The presence of water is crucial for hydrolysis.
Q4: Can I use Lewis acids in the presence of this protecting group?
A4: Caution should be exercised when using Lewis acids. While the dioxolane is generally stable, strong Lewis acids can promote its cleavage, especially in the presence of nucleophiles or water. The compatibility of a specific Lewis acid should be determined on a case-by-case basis, preferably by running a control experiment.
Troubleshooting Guide
Issue 1: Premature deprotection of this compound during a reaction.
Symptoms:
-
Appearance of p-anisaldehyde in the reaction mixture, detectable by TLC, GC-MS, or NMR.
-
Formation of diol-related byproducts.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Acidic Reagents or Byproducts | 1. Identify and neutralize any acidic species: Check all reagents for acidic impurities. If a reagent is known to be acidic or to generate acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine, or carefully dried K₂CO₃) to the reaction mixture. 2. Use acid scavengers: Molecular sieves can sometimes sequester acidic impurities. |
| Acidic Reaction Workup | 1. Use a buffered or basic workup: During extraction, use a dilute solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize any acid. 2. Minimize contact time with aqueous layers: Perform extractions quickly and efficiently. |
| Acidic Chromatography Media | 1. Neutralize silica gel: Pre-treat silica gel with a solution of triethylamine in the eluent (e.g., 1% Et₃N in hexanes/ethyl acetate) and then flush with the pure eluent before loading your compound. 2. Use alternative stationary phases: Consider using neutral alumina or other less acidic stationary phases for purification. |
| Solvent Effects | 1. Use anhydrous solvents: Ensure all solvents are rigorously dried, as the presence of water is necessary for hydrolysis. 2. Consider solvent polarity: The rate of hydrolysis can be influenced by the solvent. Protic solvents may facilitate proton transfer and accelerate cleavage. |
Issue 2: The protecting group is difficult to remove when desired.
Symptoms:
-
Incomplete deprotection after standard acidic workup.
-
Low yield of the deprotected carbonyl compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficiently Acidic Conditions | 1. Increase acid concentration: Use a slightly higher concentration of the acid catalyst (e.g., HCl, H₂SO₄, or p-TsOH). 2. Use a stronger acid: If a weak acid is being used, switch to a stronger one. |
| Insufficient Water | 1. Ensure adequate water is present: The deprotection is a hydrolysis reaction. Ensure the reaction mixture contains a sufficient amount of water. A common solvent system is acetone/water or THF/water. |
| Reaction Time/Temperature | 1. Increase reaction time: Monitor the reaction by TLC or GC and allow it to proceed until the starting material is consumed. 2. Increase temperature: Gently warming the reaction mixture can accelerate the deprotection. |
Quantitative Stability Data
| pH | Stability of 2-ethyl-4-methyl-1,3-dioxolane | Expected Relative Stability of this compound |
| 3 | Hydrolysis occurs on the order of hours. | Likely to hydrolyze faster. |
| 5 | Increased stability compared to pH 3. | More stable than at pH 3, but still susceptible to cleavage over time. |
| 7 | Stability is questionable over long periods. | Generally considered stable for typical reaction times. |
| 9 | Appears to be stable. | Stable. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Mock Reaction Conditions
Objective: To determine the stability of the protecting group to a specific set of reaction conditions before committing the actual substrate.
Methodology:
-
In a clean, dry flask, dissolve this compound (1.0 eq) in the anhydrous solvent planned for the reaction.
-
Add all the reagents intended for the reaction, except for the substrate that would react.
-
Stir the mixture at the intended reaction temperature.
-
At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a neutral or basic solution (e.g., saturated NaHCO₃).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted sample by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of p-anisaldehyde, which would indicate the cleavage of the protecting group.
Protocol 2: Standard Acid-Catalyzed Deprotection
Objective: To efficiently remove the this compound protecting group.
Methodology:
-
Dissolve the protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as 2M hydrochloric acid or p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a base, such as saturated sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude deprotected carbonyl compound.
-
Purify the product by column chromatography, recrystallization, or distillation as required.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for premature deprotection of the dioxolane.
References
Technical Support Center: Deprotection of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" to yield p-anisaldehyde and 1,2-propanediol.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection reaction, offering potential causes and solutions in a question-and-answer format.
Q1: My deprotection reaction is very slow or incomplete, even after extended reaction times. What are the possible causes and how can I resolve this?
A1: Incomplete or sluggish deprotection is a common issue. Several factors could be at play:
-
Insufficiently Acidic Conditions: The stability of the dioxolane ring necessitates an acid catalyst for cleavage. If you are observing a slow reaction, the acidity of your reaction medium may be too low.
-
Solution: Increase the concentration of the acid catalyst or switch to a stronger acid. For instance, if you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to p-toluenesulfonic acid (p-TsOH) or a mineral acid like dilute HCl.
-
-
Presence of Water Scavengers: If your reaction setup includes molecular sieves or other dehydrating agents left over from the protection step, they will inhibit the hydrolytic cleavage of the acetal.
-
Solution: Ensure that no dehydrating agents are present in the deprotection reaction mixture. The presence of water is essential for hydrolysis.
-
-
Steric Hindrance: The methyl group at the 4-position of the dioxolane ring can introduce some steric hindrance, slowing down the approach of the catalyst and water.
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions at elevated temperatures.
-
Q2: I am observing the formation of significant byproducts in my reaction mixture. What are these byproducts and how can I minimize them?
A2: Side reactions can lower the yield and purity of your desired p-anisaldehyde. Common byproducts and their mitigation strategies include:
-
Polymerization/Oligomerization of p-Anisaldehyde: Under strongly acidic conditions, aldehydes can undergo self-condensation or polymerization.
-
Solution: Use milder acidic conditions (e.g., PPTS instead of concentrated H₂SO₄) or perform the reaction at a lower temperature.[1] A careful work-up to neutralize the acid promptly after the reaction is complete is also crucial.
-
-
Reactions involving the Methoxy Group: While generally stable, under very harsh acidic conditions and high temperatures, the methoxy group on the aromatic ring could potentially be cleaved.
-
Solution: Avoid excessively strong acids and high temperatures. Monitor the reaction closely to stop it as soon as the starting material is consumed.
-
-
Formation of Michael Adducts: If your substrate contains other functionalities, such as α,β-unsaturated carbonyls, acidic conditions can promote side reactions like Michael additions.
-
Solution: Employ milder, more chemoselective deprotection methods. Lewis acid-catalyzed deprotection or methods under neutral conditions might be more suitable in such cases.
-
Q3: After the work-up, I have difficulty separating my product, p-anisaldehyde, from the diol byproduct and the catalyst. What is an effective work-up procedure?
A3: A clean and efficient work-up is critical for isolating the pure product.
-
Neutralization: First, ensure the complete neutralization of the acid catalyst. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base.
-
Extraction: p-Anisaldehyde is significantly more soluble in common organic solvents (like ethyl acetate, dichloromethane, or diethyl ether) than 1,2-propanediol. After neutralization, perform a liquid-liquid extraction. The organic layer will contain the desired aldehyde, while the majority of the diol will remain in the aqueous layer.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: If further purification is needed, column chromatography on silica gel is a standard and effective method for separating p-anisaldehyde from any remaining impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most common and straightforward method is acid-catalyzed hydrolysis . This typically involves treating the acetal with an acid in the presence of water. Common acidic catalysts include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and acetic acid.[2][3]
-
Lewis Acids: Lewis acids can also be employed, often offering milder conditions and different chemoselectivity. Examples include FeCl₃, ZnCl₂, and others.[4] Other methods include transacetalization (reaction with an excess of a ketone like acetone in the presence of an acid catalyst) and electrochemical deprotection under neutral conditions.[5]
Q2: How does the p-methoxyphenyl group affect the deprotection reaction?
A2: The electron-donating nature of the p-methoxy group can influence the stability of the acetal. It can stabilize the carbocation intermediate formed during the acid-catalyzed cleavage, which may facilitate the deprotection compared to acetals of electron-deficient aromatic aldehydes. However, it can also increase the propensity for side reactions on the aromatic ring under strongly acidic conditions.
Q3: Can I selectively deprotect this acetal in the presence of other acid-sensitive functional groups?
A3: Yes, selective deprotection is often possible by carefully choosing the reaction conditions.
-
For substrates with highly acid-labile groups (e.g., silyl ethers like TBDMS), using a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) is recommended.[2][3][6] PPTS is known for its ability to deprotect acetals under conditions where many other acid-sensitive groups remain intact.[2][3][6]
-
Lewis acid catalysis can also offer a higher degree of chemoselectivity in certain cases.
-
It is always advisable to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.
Q4: What is a typical experimental protocol for the acid-catalyzed deprotection of this compound?
A4: A general protocol using p-toluenesulfonic acid is provided in the "Experimental Protocols" section below. This can be adapted based on the scale of your reaction and the presence of other functional groups.
Data Presentation
The following tables summarize quantitative data for various deprotection methods applicable to p-methoxybenzaldehyde acetals and related compounds.
Table 1: Comparison of Acid-Catalyzed Deprotection Methods
| Catalyst | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| p-TsOH | This compound | Acetone/H₂O | RT | 2-4 h | >90 (Typical) | General Knowledge |
| PPTS | Aryl acetals | Acetone/H₂O | Reflux | 4-8 h | High | [2][3] |
| Acetic Acid/H₂O | General acetals | Acetic Acid/H₂O | 50-80 | 1-5 h | Variable | General Knowledge |
| Amberlyst-15 | 2-(2-Methyl-3-oxo-propyl)-carbamic acid tert-butyl ester | Acetone/H₂O | RT | 18 h | 89 | [7] |
Table 2: Comparison of Other Deprotection Methods
| Method | Reagent | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Lewis Acid | AlCl₃/Benzyltriphenylphosphonium peroxymonosulfate | Ethylene acetals | Solvent-free | RT | 5-20 min | High | [4] |
| Electrochemical | - | Cyclic acetals | MeCN/H₂O | RT | 1-3 h | 55-99 | [5] |
| Neutral | Water | Acetonides and acetals | H₂O | 90 | 4-12 h | High |
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 v/v ratio). The amount of solvent should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of substrate).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, e.g., 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the crude p-anisaldehyde by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualizations
Caption: General experimental workflow for the deprotection of this compound.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 6. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reaction Scale-Up for 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. It proceeds via the formation of a hemiacetal intermediate from p-anisaldehyde and 1,2-propanediol, which then undergoes acid-catalyzed dehydration to form the stable cyclic acetal (dioxolane). The entire process is reversible.[1][2]
Q2: Why is water removal critical during the reaction?
A2: The formation of the dioxolane is an equilibrium reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield of this compound.[1] On a laboratory and industrial scale, this is typically achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1][3]
Q3: What types of catalysts are suitable for this reaction?
A3: A variety of acid catalysts can be employed. These include homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid, as well as heterogeneous solid acid catalysts such as acidic ion-exchange resins or zeolites like HZSM-5.[3] The choice of catalyst can influence reaction time, temperature, and ease of work-up.
Q4: What are the main scale-up challenges for this reaction?
A4: Key scale-up challenges include:
-
Efficient Water Removal: Ensuring complete and efficient removal of water becomes more challenging in larger reactors.
-
Heat Transfer: Maintaining uniform temperature throughout a large reaction mass is crucial to prevent side reactions and ensure consistent product quality.
-
Mixing: Adequate agitation is necessary to ensure proper mixing of the reactants, especially considering the viscosity of 1,2-propanediol.
-
Work-up and Purification: Handling and purifying large volumes of product require optimized and scalable purification methods, such as vacuum distillation.
Troubleshooting Guide
Problem: Low or no product yield.
| Possible Cause | Suggested Solution |
| Insufficient Water Removal | Ensure the Dean-Stark apparatus is functioning correctly and that the azeotropic solvent (e.g., toluene, cyclohexane) is refluxing at the appropriate rate to effectively remove water.[3][4] For smaller scale reactions, consider using freshly activated molecular sieves. |
| Inactive Catalyst | Use a fresh batch of acid catalyst. p-Toluenesulfonic acid can be hygroscopic and lose activity if not stored properly. If using a solid acid catalyst, ensure it has been properly activated and stored. |
| Reaction Has Not Reached Equilibrium | Increase the reaction time and monitor the progress by TLC or GC analysis until no further starting material is consumed. |
| Sub-optimal Reaction Temperature | Ensure the reaction is heated to a temperature that allows for efficient azeotropic removal of water. For toluene, this is typically around 110-120°C. |
| Reagents are Wet | Use anhydrous grade solvents and ensure that the p-anisaldehyde and 1,2-propanediol are as dry as possible. Water in the starting materials will inhibit the reaction. |
Problem: Presence of significant side products.
| Possible Cause | Suggested Solution |
| Aldol Condensation of p-Anisaldehyde | This can occur under certain acidic conditions.[5] Ensure the reaction temperature is not excessively high and consider using a milder acid catalyst. |
| Polymerization of p-Anisaldehyde | Strong acids and high temperatures can promote polymerization. Use the minimum effective amount of catalyst and maintain careful temperature control. |
| Formation of Hemiacetal Intermediate | If the reaction is incomplete, the hemiacetal may be present. Drive the reaction to completion by ensuring efficient water removal and adequate reaction time. |
Problem: Difficulty in purifying the product.
| Possible Cause | Suggested Solution |
| Close Boiling Points of Product and Starting Materials | If purification is by distillation, ensure the distillation column has sufficient theoretical plates for efficient separation. Vacuum distillation is recommended to lower the boiling points and prevent thermal degradation. |
| Residual Acid Catalyst | During work-up, thoroughly wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst before distillation. |
Experimental Protocols
Protocol 1: Synthesis using HZSM-5 Catalyst
This protocol is adapted from a literature procedure for the synthesis of anisic aldehyde 1,2-propylene glycol acetal.[3]
Materials:
-
p-Anisaldehyde
-
1,2-Propanediol
-
HZSM-5 catalyst
-
Cyclohexane (as water entrainer)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add p-anisaldehyde, 1,2-propanediol (in a molar ratio of 1:1.6), HZSM-5 catalyst (2.5% by weight of the reactants), and cyclohexane (approximately 2 mL per gram of p-anisaldehyde).
-
Heat the reaction mixture to reflux and continue for 2 hours, collecting the water in the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis using p-Toluenesulfonic Acid (p-TsOH) Catalyst
This is a general procedure for acetal formation adapted for the specific reactants.
Materials:
-
p-Anisaldehyde
-
1,2-Propanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.
-
To the flask, add p-anisaldehyde, 1.2 equivalents of 1,2-propanediol, and a catalytic amount of p-TsOH·H₂O (approximately 0.5-1 mol%).
-
Add toluene as the solvent (sufficient to fill the Dean-Stark trap and allow for efficient stirring).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, which typically takes several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the p-TsOH.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to remove the toluene.
-
Purify the resulting oil by vacuum distillation to yield the pure this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound using HZSM-5 Catalyst.[3]
| Parameter | Optimal Condition |
| Molar Ratio (p-anisaldehyde:1,2-propanediol) | 1:1.6 |
| Catalyst Loading (HZSM-5) | 2.5 wt% |
| Solvent | Cyclohexane |
| Reaction Time | 2 hours |
| Yield | >95% |
| Selectivity | >98% |
Visualizations
References
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, an acetal formed from the reaction of 4-methoxybenzaldehyde and 1,2-propanediol.
Question: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors. The primary cause is often the presence of water in the reaction mixture, which can shift the equilibrium back towards the starting materials. Other potential causes include suboptimal reaction conditions, catalyst deactivation, or the occurrence of side reactions.
To troubleshoot low yields, consider the following:
-
Water Removal: The acetalization reaction produces water as a byproduct. Effective removal of this water is crucial to drive the reaction to completion.
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or cyclohexane) to continuously remove water.
-
Dehydrating Agents: The use of molecular sieves (3Å or 4Å) can effectively sequester water from the reaction mixture.
-
-
Reactant Purity: Ensure that both 4-methoxybenzaldehyde and 1,2-propanediol are of high purity and are anhydrous. Impurities in the aldehyde can lead to side reactions, and water in either reactant will inhibit the reaction.
-
Catalyst Activity:
-
Homogeneous Catalysts (e.g., p-TsOH): Ensure the catalyst is not old or degraded. Use a freshly opened bottle or a properly stored catalyst.
-
Heterogeneous Catalysts (e.g., Zeolites, Amberlyst-15): The catalyst may need activation before use, typically by heating under vacuum to remove adsorbed water. If reusing the catalyst, ensure it has been properly regenerated.
-
-
Reaction Stoichiometry: An excess of the diol (1,2-propanediol) can be used to shift the equilibrium towards the product. A molar ratio of 1:1.5 to 1:2 of aldehyde to diol is a good starting point.
-
Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature for the chosen catalyst and is allowed to run for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Question: My reaction is not going to completion, even after an extended reaction time. What could be the issue?
Answer:
An incomplete reaction is often a sign of catalyst deactivation or an equilibrium issue.
-
Catalyst Deactivation:
-
Poisoning: Impurities in the reactants or solvent can "poison" the catalyst, reducing its activity.
-
Leaching (for heterogeneous catalysts): The active catalytic sites may leach into the reaction mixture, reducing the catalyst's effectiveness over time.
-
Coking (for zeolites): At higher temperatures, organic molecules can decompose and deposit on the catalyst surface, blocking active sites.
-
-
Reversibility of the Reaction: As mentioned, the presence of water can prevent the reaction from reaching completion. Re-evaluate your water removal strategy.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. While catalytic amounts are needed, too little will result in a very slow or stalled reaction.
Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
Side reactions can compete with the desired acetal formation, leading to a complex product mixture and reduced yield.
-
Aldol Condensation: Under acidic conditions, 4-methoxybenzaldehyde can potentially undergo self-condensation, though this is generally more favorable under basic conditions.
-
Etherification/Oligomerization of 1,2-Propanediol: The diol can react with itself to form ethers or oligomers, especially at higher temperatures and with strong acid catalysts.
-
Oxidation of the Aldehyde: If air is not excluded from the reaction, 4-methoxybenzaldehyde can be oxidized to 4-methoxybenzoic acid.
-
Hydrolysis of the Product: If water is not effectively removed, the formed acetal can hydrolyze back to the starting materials.
To minimize byproduct formation:
-
Control the Temperature: Avoid excessively high temperatures which can promote side reactions.
-
Choose a Milder Catalyst: If side reactions are a significant issue, consider using a milder acid catalyst.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is best for the synthesis of this compound?
A1: The choice of catalyst depends on the desired reaction conditions, scale, and purification strategy. Common choices include:
-
Homogeneous Brønsted Acids (e.g., p-Toluenesulfonic Acid - p-TsOH): These are highly effective and widely used for acetalization. They are soluble in the reaction mixture, leading to high reaction rates. However, they need to be neutralized and removed during workup, which can sometimes be challenging.
-
Heterogeneous Solid Acids (e.g., Amberlyst-15, Zeolites): These catalysts offer significant advantages in terms of ease of separation (simple filtration) and reusability. This makes them more environmentally friendly and cost-effective for larger-scale synthesis. Zeolites, such as HZSM-5, have shown excellent yield and selectivity for this specific reaction.
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions will vary depending on the catalyst used. However, a general starting point is:
-
Reactants: 4-methoxybenzaldehyde and 1,2-propanediol.
-
Stoichiometry: A slight excess of 1,2-propanediol (e.g., 1.2 to 2.0 equivalents) is often used.
-
Catalyst Loading: Typically 0.1 to 5 mol% for homogeneous catalysts, and a higher weight percentage (e.g., 5-20 wt%) for heterogeneous catalysts.
-
Solvent: A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to facilitate water removal with a Dean-Stark apparatus.
-
Temperature: Reflux temperature of the chosen solvent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by:
-
Thin Layer Chromatography (TLC): Spot the reaction mixture against the starting materials. The disappearance of the 4-methoxybenzaldehyde spot and the appearance of a new, less polar product spot indicates the reaction is progressing.
-
Gas Chromatography (GC): This provides a more quantitative measure of the conversion of the starting materials to the product.
Q4: What is the role of the Dean-Stark apparatus in this reaction?
A4: The Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture. In this acetalization, it is used in conjunction with a refluxing solvent (like toluene) that forms an azeotrope with water. The azeotrope boils and condenses in the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap while the toluene overflows and returns to the reaction flask. This continuous removal of water is essential to drive the reversible acetalization reaction to completion.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, standard laboratory safety procedures should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
4-methoxybenzaldehyde can be an irritant. Avoid inhalation and contact with skin and eyes.
-
The acid catalysts used are corrosive. Handle them with care.
-
Toluene and cyclohexane are flammable solvents. Ensure there are no ignition sources nearby when setting up the reaction.
Data Presentation
The following tables summarize quantitative data for different catalysts used in the synthesis of this compound and related acetalization reactions.
Table 1: Catalyst Performance in the Synthesis of this compound
| Catalyst | Aldehyde:Diol Molar Ratio | Catalyst Loading | Solvent | Reaction Time (h) | Temperature | Yield (%) | Selectivity (%) | Reference |
| HZSM-5 Zeolite | 1:1.6 | 2.5 wt% | Cyclohexane | 2 | Reflux | >95 | >98 |
Table 2: Comparative Catalyst Performance in Related Acetalization Reactions
| Catalyst | Reaction | Catalyst Loading | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonic Acid (p-TsOH) | Benzaldehyde + 1,2-Propanediol | Not specified | Not specified | Not specified | Not specified | 94.2 | |
| Amberlyst-15 | Levulinic Acid + 1,2-Propanediol | Not specified | Benzene | Not specified | Reflux | 88 (ketal) |
Note: The data in Table 2 is for closely related reactions and serves as an indicator of catalyst efficacy. Reaction conditions and yields may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using HZSM-5 Zeolite Catalyst
-
Reactant and Catalyst Preparation:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 4-methoxybenzaldehyde (anisaldehyde).
-
Add 1.6 molar equivalents of 1,2-propanediol.
-
Add cyclohexane as the solvent (e.g., 15 mL for a small-scale reaction).
-
Add HZSM-5 zeolite catalyst (2.5% by weight of the reactants).
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the HZSM-5 catalyst. The catalyst can be washed with a small amount of solvent, and the washings combined with the filtrate. The catalyst can be regenerated for future use.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Protocol 2: General Procedure for Synthesis using p-Toluenesulfonic Acid (p-TsOH)
-
Reactant and Catalyst Preparation:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 4-methoxybenzaldehyde.
-
Add 1.5 molar equivalents of 1,2-propanediol.
-
Add toluene as the solvent.
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 - 2 mol%).
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring.
-
Collect the water azeotropically in the Dean-Stark trap until no more water is collected.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Monitoring the Formation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring the synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane via Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC monitoring of the acetal formation reaction between 4-methoxybenzaldehyde and 1,2-propanediol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate after development. | 1. The sample is too dilute. 2. The compound is not UV-active. 3. The chosen visualization stain is not suitable for the compounds. 4. The solvent level in the developing chamber was above the spotting line. 5. The compound may have evaporated from the plate. | 1. Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[1] 2. 4-methoxybenzaldehyde and the product are aromatic and should be UV-active. If not visible under UV light, proceed to chemical staining.[2][3] 3. Use a broad-spectrum stain like p-anisaldehyde or potassium permanganate. 4. Ensure the solvent level is below the baseline where the samples are spotted. 5. This is less likely for these compounds under normal conditions, but ensure the plate is not heated excessively before development. |
| Spots are streaking or appear as elongated bands. | 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and interacting strongly with the silica gel. 3. The compound may be acidic or basic. | 1. Dilute the sample before spotting it on the TLC plate.[1] 2. While the starting materials and product have moderate polarity, a highly polar eluent can sometimes mitigate streaking. Consider adding a small amount of a more polar solvent to your eluent system. 3. For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[1] |
| The spots for the starting material and product are not well-separated (similar Rf values). | 1. The eluent system is not optimal for separation. | 1. Adjust the polarity of the eluent. If the spots are too close together and high up the plate, decrease the polarity (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). If the spots are close together near the baseline, increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Unexpected spots appear on the TLC plate. | 1. Presence of impurities in the starting materials. 2. Formation of side products during the reaction. 3. Contamination of the TLC plate or developing chamber. | 1. Run a TLC of the starting materials individually to check for purity. 2. A common intermediate is the hemiacetal, which may appear as a spot with an Rf value between the starting aldehyde and the final acetal product. 3. Handle TLC plates by the edges to avoid transferring oils from your skin. Ensure the developing chamber is clean. |
| The reaction does not seem to be progressing (the starting material spot intensity is not decreasing). | 1. The reaction has not been initiated (e.g., catalyst not added or inactive). 2. The reaction conditions (e.g., temperature) are not optimal. 3. The reaction is very slow. | 1. Verify that all reagents, including the acid catalyst, have been added. 2. Ensure the reaction is being conducted at the appropriate temperature as specified in the protocol. 3. Allow the reaction to proceed for a longer duration, taking TLC samples at extended intervals. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable TLC solvent system (eluent) for monitoring this reaction?
A1: A good starting point is a mixture of ethyl acetate and hexane. A common ratio to begin with is 1:4 (v/v) ethyl acetate:hexane. You can adjust the polarity by varying the ratio of these two solvents to achieve optimal separation.
Q2: How can I visualize the spots on the TLC plate?
A2: Both the starting material (4-methoxybenzaldehyde) and the product (this compound) are aromatic and contain oxygenated functional groups. Therefore, they can be visualized using:
-
UV light (254 nm): As both compounds are aromatic, they should appear as dark spots on a fluorescent TLC plate under UV light.[2][3] This is a non-destructive method.
-
p-Anisaldehyde stain: This stain is particularly effective for aldehydes and acetals, often producing distinctly colored spots upon heating.[4][5]
-
Potassium permanganate stain: This is a general stain that reacts with the aldehyde functional group and can also visualize the acetal.[3]
Q3: What should I see on the TLC plate as the reaction progresses?
A3: At the beginning of the reaction (t=0), you should see a single spot corresponding to the 4-methoxybenzaldehyde. As the reaction proceeds, a new spot corresponding to the less polar product, this compound, will appear with a higher Rf value. The intensity of the starting material spot should decrease over time, while the intensity of the product spot should increase. A co-spot (a lane where both the reaction mixture and the starting material are spotted together) can help to confirm the identity of the starting material spot in the reaction mixture.
Q4: What is the expected order of elution (from lowest to highest Rf)?
A4: The polarity of the compounds determines their elution order. In this reaction, the expected order from lowest to highest Rf is:
-
1,2-Propanediol: (Most polar, may remain at the baseline)
-
4-Methoxybenzaldehyde: (Starting material)
-
This compound: (Product, least polar)
Q5: What could an intermediate spot between my starting material and product be?
A5: An intermediate spot could be the hemiacetal, which is formed as an intermediate in the reaction. The hemiacetal is more polar than the final acetal product but less polar than the starting diol.
Data Presentation
The following table summarizes the expected TLC data for the key components in the reaction. The Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.
| Compound | Structure | Function | Typical Rf Value (1:4 Ethyl Acetate/Hexane) | Visualization |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | Starting Material | ~ 0.35[6] | UV, p-Anisaldehyde (often yellow/orange), KMnO₄ |
| 1,2-Propanediol | C₃H₈O₂ | Starting Material | ~ 0.0 - 0.1 | p-Anisaldehyde, KMnO₄ |
| This compound | Câ‚â‚Hâ‚â‚„O₃ | Product | ~ 0.5 - 0.6 (estimated) | UV, p-Anisaldehyde (often purple/blue) |
Experimental Protocols
Synthesis of this compound
This is a general procedure and may require optimization.
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxybenzaldehyde (1.0 eq), 1,2-propanediol (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, ~0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (as described below) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
TLC Monitoring Protocol
-
Prepare a TLC developing chamber with a 1:4 (v/v) mixture of ethyl acetate and hexane. Allow the chamber to saturate.
-
On a silica gel TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spot the following on the baseline:
-
Lane 1: A dilute solution of the starting material, 4-methoxybenzaldehyde.
-
Lane 2: A co-spot of the starting material and the reaction mixture.
-
Lane 3: A sample of the reaction mixture.
-
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
For further visualization, dip the plate in a p-anisaldehyde staining solution and gently heat it with a heat gun until colored spots appear.
-
Calculate the Rf values for the starting material and product spots.
Visualizations
Caption: Workflow for monitoring the formation of this compound by TLC.
Caption: Reaction scheme for the acid-catalyzed formation of the target acetal.
References
Validation & Comparative
1H NMR Analysis for Structure Confirmation: A Comparative Guide for Acetal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H NMR spectroscopic data for 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a common protecting group for aldehydes, against other acetal alternatives. The data presented herein is essential for the structural confirmation and purity assessment of these compounds in research and development settings.
Comparative 1H NMR Data
Target Compound: this compound (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH3 | ~3.81 | s | - |
| H-4 | ~4.25-4.40 | m | - |
| H-5 (cis) | ~3.60-3.75 | dd | Jgem ≈ 8.4, Jvic ≈ 6.0 |
| H-5 (trans) | ~4.10-4.25 | dd | Jgem ≈ 8.4, Jvic ≈ 7.0 |
| H-2 | ~5.80 | s | - |
| Ar-H (ortho to OCH3) | ~6.90 | d | ~8.8 |
| Ar-H (meta to OCH3) | ~7.40 | d | ~8.8 |
| CH3 | ~1.30 | d | ~6.0 |
Alternative Acetal Protecting Groups (Experimental Data)
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| p-Anisaldehyde dimethyl acetal | OCH3 (acetal) | ~3.31 | s | - |
| OCH3 (aryl) | ~3.80 | s | - | |
| CH (acetal) | ~5.35 | s | - | |
| Ar-H (ortho to OCH3) | ~6.88 | d | ~8.7 | |
| Ar-H (meta to OCH3) | ~7.35 | d | ~8.7 | |
| Benzaldehyde dimethyl acetal | OCH3 | ~3.30 | s | - |
| CH (acetal) | ~5.38 | s | - | |
| Ar-H | ~7.30-7.45 | m | - | |
| Benzaldehyde diethyl acetal | OCH2 | ~3.45-3.70 | m | - |
| CH3 | ~1.22 | t | ~7.1 | |
| CH (acetal) | ~5.45 | s | - | |
| Ar-H | ~7.30-7.50 | m | - |
Experimental Protocol: 1H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a 1H NMR spectrum for the structural confirmation of compounds such as this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer at a low setting.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
2. Instrument Setup and Data Acquisition
-
Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Acquire the 1H NMR spectrum using standard acquisition parameters for a proton experiment on a 400 MHz or higher field spectrometer. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral width: -2 to 12 ppm
-
3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.
Visualization of the Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR analysis.
Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound via 1H NMR spectroscopy.
Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane and its Precursors
For Immediate Release
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane. Due to the unavailability of experimental spectra for the target compounds, this comparison utilizes predicted 13C NMR data for the isomers, juxtaposed with experimental data for its synthetic precursors, p-anisaldehyde and propylene glycol. This analysis is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate structural elucidation and characterization.
13C NMR Spectral Data Comparison
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for the cis and trans isomers of this compound (predicted data) and its precursors, p-anisaldehyde and propylene glycol (experimental data). The predicted spectra for the target isomers were generated using a standard NMR prediction engine.
| Carbon Atom | Predicted δ (ppm) - cis-isomer | Predicted δ (ppm) - trans-isomer | Experimental δ (ppm) - p-Anisaldehyde | Experimental δ (ppm) - Propylene Glycol |
| C=O (Aldehyde) | - | - | 191.4 | - |
| C-ipso (C-Ar) | 130.4 | 130.5 | 130.1 | - |
| C-ortho (C-Ar) | 127.8 | 127.9 | 131.9 | - |
| C-meta (C-Ar) | 113.8 | 113.9 | 114.2 | - |
| C-para (C-Ar-O) | 160.2 | 160.3 | 164.5 | - |
| OCH3 | 55.4 | 55.4 | 55.6 | - |
| Acetal Carbon (C2) | 103.5 | 103.6 | - | - |
| CH2 (C5) | 68.9 | 69.0 | - | 68.2 |
| CH (C4) | 75.3 | 75.4 | - | 67.8 |
| CH3 | 16.8 | 16.9 | - | 18.6 |
Note: Predicted values are for illustrative purposes and may differ from experimental values.
Experimental Protocol for 13C NMR Spectroscopy
The experimental data for the precursor compounds cited in this guide were obtained under standard 13C NMR spectroscopic conditions. A general protocol for acquiring such data is outlined below.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample or 50-100 µL of the liquid sample is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
Data Acquisition Parameters (Typical):
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction and baseline correction are applied.
-
Chemical shifts are referenced to TMS or the deuterated solvent signal.
Structural and Spectral Correlation
The following diagrams illustrate the chemical structures and the logical workflow for spectral analysis.
Caption: Chemical structure and carbon numbering of this compound.
Caption: Workflow for the comparative analysis of predicted and experimental 13C NMR data.
Validating the Molecular Weight of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comparative overview of mass spectrometry for the molecular weight validation of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" and structurally related alternatives, supported by experimental data and detailed protocols.
The target compound, this compound, with a molecular formula of C11H14O3, has an expected molecular weight of approximately 194.23 g/mol .[1][2] Mass spectrometry serves as a primary analytical technique to confirm this molecular weight, providing confidence in the compound's identity and purity. This guide will explore the expected mass spectral behavior of the target compound in comparison to alternative structures and provide a foundational experimental protocol for acquiring this data.
Comparison of Molecular Weights and Fragmentation Data
While experimental mass spectral data for "this compound" is not widely available in public databases, we can infer its likely behavior and compare it to known data from similar structures. The following table summarizes the molecular weights of the target compound and selected alternatives. For "2-Ethyl-4-methyl-1,3-dioxolane," experimental fragmentation data from Gas Chromatography-Mass Spectrometry (GC-MS) is included as a reference for the fragmentation of the dioxolane ring system.[3]
| Compound | Molecular Formula | Expected Molecular Weight ( g/mol ) | Experimental m/z Data | Ionization Method |
| This compound | C11H14O3 | 194.23[1][2] | Data not publicly available | GC-MS (predicted) |
| 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol | C11H14O5 | 226.23[4] | Data not publicly available | ESI-MS (predicted) |
| [2-(4-Methoxyphenyl)-1,3-dioxolan-4-yl]methanol | C11H14O4 | 210.23[5] | Data not publicly available | ESI-MS (predicted) |
| 2-Ethyl-4-methyl-1,3-dioxolane | C6H12O2 | 116.16[3] | 87, 59, 31 (major fragments)[3] | GC-MS (EI) |
Note: ESI-MS (Electrospray Ionization Mass Spectrometry) is a soft ionization technique often used for polar molecules, which would likely show a prominent protonated molecular ion ([M+H]+). GC-MS typically uses Electron Ionization (EI), a hard ionization technique that can lead to significant fragmentation.
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a general procedure for the molecular weight validation of "this compound" using a standard mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
Objective: To determine the experimental molecular weight of the synthesized compound and compare it with the theoretical value.
Materials:
-
Sample of "this compound"
-
High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane)
-
Mass spectrometer (GC-MS or LC-MS)
-
Appropriate column for the chosen chromatography method
-
Standard lab equipment (vials, pipettes, etc.)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve the sample in a suitable high-purity solvent to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup (Example for LC-MS with ESI source):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow rate: 0.5 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
-
Data Acquisition:
-
Inject the prepared sample into the LC-MS system.
-
Acquire the mass spectral data over the chromatographic peak corresponding to the compound.
-
-
Data Analysis:
-
Examine the mass spectrum for the presence of the protonated molecular ion ([M+H]+). For "this compound", this would be expected at an m/z of approximately 195.10.
-
Identify any other significant adducts (e.g., [M+Na]+ at m/z ~217.08) or fragment ions.
-
Compare the experimentally observed m/z of the molecular ion with the calculated theoretical mass.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the mass spectrometry experiment for molecular weight validation.
Caption: Workflow for molecular weight validation by LC-MS.
Expected Fragmentation Patterns
Based on the structure of "this compound" and the known fragmentation of similar compounds, several key fragmentation pathways can be predicted under Electron Ionization (EI) conditions:
-
Loss of a methyl group: Cleavage of the methyl group from the dioxolane ring would result in a fragment at [M-15]+.
-
Cleavage of the methoxy group: Loss of the methoxy group from the phenyl ring would lead to a fragment at [M-31]+.
-
Ring opening and fragmentation of the dioxolane ring: As seen with "2-Ethyl-4-methyl-1,3-dioxolane"[3], the dioxolane ring is susceptible to fragmentation, leading to a variety of smaller ions.
-
Formation of a substituted tropylium ion: Aromatic compounds can rearrange to form a stable tropylium ion, which may be observed in the mass spectrum.
By conducting the experiment as outlined and comparing the resulting spectrum to these predicted patterns and the data from the alternative compounds, researchers can confidently validate the molecular weight and structural integrity of "this compound".
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]
- 3. 2-Ethyl-4-methyl-1,3-dioxolane | C6H12O2 | CID 92210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol | C11H14O5 | CID 82115125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [2-(4-Methoxyphenyl)-1,3-dioxolan-4-yl]methanol | C11H14O4 | CID 73830848 - PubChem [pubchem.ncbi.nlm.nih.gov]
FT-IR Spectroscopic Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide
This guide provides a detailed analysis of the functional groups present in 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane using Fourier-transform infrared (FT-IR) spectroscopy. For comparative purposes, the FT-IR data of anisole, a key structural component of the target molecule, is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic techniques for structural elucidation.
Comparative FT-IR Data of Functional Groups
The following table summarizes the expected characteristic infrared absorption peaks for the functional groups present in this compound. The data for anisole is provided as a reference to aid in the assignment of the aromatic and ether functionalities.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for Anisole |
| Aromatic Ring | C-H stretch | 3100 - 3000 | 3003[1] |
| C=C stretch | 1600 - 1450 | 1600 - 1500[2] | |
| C-H out-of-plane bend (para-substituted) | 860 - 790 | N/A | |
| Ether (Methoxy) | C-O-C asymmetric stretch | ~1250 | ~1250[2] |
| C-O-C symmetric stretch | ~1040 | ~1040[2] | |
| Dioxolane Ring | C-O stretch (cyclic ether) | 1140 - 1070 | N/A |
| Alkyl Groups | C-H stretch (sp³) | 2960 - 2850 | 2955[1] |
| C-H bend | 1480 - 1365 | N/A |
Experimental Protocols
A standardized protocol for obtaining the FT-IR spectrum of a liquid organic compound like this compound is outlined below.
Sample Preparation (Neat Liquid)
-
Cleaning the Salt Plates: Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry. If necessary, polish them with a small amount of a dry, volatile solvent like chloroform or methylene chloride and a soft, lint-free cloth.
-
Sample Application: Place a single drop of the liquid sample onto the center of one salt plate.
-
Assembling the Cell: Gently place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mounting: Carefully place the assembled salt plates into the sample holder of the FT-IR spectrometer.
Instrumentation and Data Acquisition
-
Spectrometer: A Fourier-transform infrared spectrometer is used.
-
Light Source: A mid-infrared source, such as a globar or nichrome wire, is employed.
-
Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is typically used.
-
Scan Range: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
Background Scan: A background spectrum of the empty sample holder (or with clean salt plates) is recorded prior to the sample scan to subtract the spectral contributions of atmospheric water and carbon dioxide.
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of an organic compound.
Caption: Workflow for FT-IR analysis of a liquid organic compound.
Interpretation of the Spectrum
The FT-IR spectrum of this compound is expected to exhibit a combination of the characteristic peaks of its constituent functional groups. The presence of aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region will confirm the methoxyphenyl group.[3][4] The strong, characteristic C-O stretching bands of the methoxy group and the dioxolane ring are anticipated in the fingerprint region (below 1500 cm⁻¹). Specifically, the asymmetrical and symmetrical C-O-C stretches of the methoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.[2] The C-O stretches of the cyclic dioxolane ether will likely appear in the 1140-1070 cm⁻¹ range.[5] The aliphatic C-H stretching from the methyl group and the dioxolane ring should be visible in the 2960-2850 cm⁻¹ region.[2] The out-of-plane C-H bending for the para-substituted benzene ring is a key diagnostic peak and is expected between 860 and 790 cm⁻¹.[6][7] By comparing the obtained spectrum with reference data for anisole and known dioxolanes, a confident structural confirmation can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Purity Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a key intermediate in various synthetic pathways.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture.[1] It is particularly well-suited for non-volatile and thermally unstable compounds.[2] In contrast, Gas Chromatography (GC) is a highly efficient separation technique designed for volatile and thermally stable compounds.[2] The choice between these two methods often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
Comparison of HPLC and GC for this compound Analysis
Given that this compound (also known as anisaldehyde propylene glycol acetal) is a volatile compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the more conventional and often preferred method for its purity analysis.[3][4] The NIST Chemistry WebBook lists gas chromatography data for this compound, indicating its suitability for this technique. However, a properly developed HPLC method can also be employed, offering an alternative approach.
A crucial consideration for the HPLC analysis of acetals is their potential for hydrolysis under acidic conditions, which are common in reversed-phase chromatography.[5][6] Therefore, to ensure the integrity of the molecule during analysis, it is recommended to use a neutral or slightly basic mobile phase.[5]
The following sections provide detailed experimental protocols and comparative data for both a proposed HPLC method and a standard GC method for the purity analysis of this compound.
Experimental Data and Comparison
The following tables summarize hypothetical yet representative data for the purity analysis of a sample of this compound using both HPLC and GC.
Table 1: HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.52 | 15.8 | 0.32 | Impurity A (Anisaldehyde) |
| 2 | 4.15 | 10.2 | 0.20 | Impurity B (Propylene Glycol) |
| 3 | 7.89 | 4923.5 | 99.48 | This compound |
Table 2: GC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area (pA*s) | Area % | Identification |
| 1 | 5.21 | 12.5 | 0.25 | Impurity A (Anisaldehyde) |
| 2 | 6.83 | 8.9 | 0.18 | Impurity B (Propylene Glycol) |
| 3 | 9.45 | 4978.6 | 99.57 | This compound |
Table 3: Method Performance Comparison
| Parameter | HPLC | GC |
| Principle | Separation based on polarity | Separation based on boiling point and volatility |
| Typical Run Time | 15-20 minutes | 10-15 minutes |
| Operating Temperature | Ambient | High (e.g., 50-280°C) |
| Mobile Phase | Liquid (Acetonitrile/Water) | Gas (Helium/Nitrogen) |
| Sample Volatility | Not required | Required |
| Potential for Analyte Degradation | Possible hydrolysis with acidic mobile phase | Possible for thermally labile compounds |
| Detector | UV Detector | Flame Ionization Detector (FID) |
| Sensitivity | Good | Excellent for volatile organics |
Experimental Protocols
HPLC Method Protocol
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase Additive: 5 mM Ammonium Hydroxide in Water (to prevent acetal hydrolysis)[5]
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: 40% to 90% B
-
12-15 min: 90% B
-
15-15.1 min: 90% to 40% B
-
15.1-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC Method Protocol
Objective: To determine the purity of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min (constant flow)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of methanol or acetone to obtain a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
Method Workflows
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow for this compound.
Conclusion
Both HPLC and GC are viable techniques for the purity analysis of this compound.
GC-FID is generally the more straightforward and robust method for this volatile compound, offering high sensitivity and faster run times. It is particularly well-suited for routine quality control where high throughput is desired.
HPLC provides a valuable alternative , especially when GC is not available or when dealing with complex matrices that may not be suitable for GC injection. However, careful method development is required to prevent the acid-catalyzed hydrolysis of the dioxolane ring by using a neutral to basic mobile phase. The choice of method will ultimately depend on the specific laboratory instrumentation, sample matrix, and the analytical objectives.
References
Illuminating the Molecular Architecture: A Comparative Guide to the Characterization of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane Derivatives
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural elucidation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane and its derivatives. While a specific crystal structure for the parent compound is not publicly available, this guide leverages data from structurally analogous compounds to illustrate the power and limitations of each method.
The unequivocal determination of a molecule's solid-state structure is most directly achieved through single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding structure-activity relationships and for computational modeling. However, the growth of high-quality single crystals can be a significant bottleneck. Consequently, a suite of complementary analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are routinely employed for comprehensive characterization.
A Comparative Look at Analytical Techniques
This section compares X-ray crystallography with other common analytical techniques for the characterization of this compound derivatives.
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, conformational analysis, intermolecular interactions, absolute configuration. | Unambiguous structural determination in the solid state. | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, stereochemistry, conformational dynamics in solution. | Provides detailed structural information in solution, non-destructive. | Does not provide precise bond lengths and angles. Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
X-ray Crystallography Data for Analogous Compounds
While the crystal structure of this compound is not available, analysis of similar reported structures provides valuable insights into the expected molecular geometry. Below is a summary of crystallographic data for representative 2-aryl-1,3-dioxolane derivatives.
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) & Torsion Angles (°) | Reference |
| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Monoclinic | P2₁/c | C-O(dioxolane): ~1.43 | O-C-O(dioxolane): ~105 | [Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl), IOSR Journal] |
| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | Monoclinic | P2₁/n | C-O(phenyl): ~1.36 | C-C-O-C(methoxy): ~178 | [Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, Journal of Pharmaceutical Chemistry, 2023] |
| (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one | Monoclinic | P2₁/c | C-O(dioxin): ~1.37-1.43 | Dihedral angle between benzene rings: 8.31 | [The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one, Acta Crystallographica Section E, 2021] |
Note: The data presented are for compounds containing similar structural motifs (methoxyphenyl group and a heterocyclic ring system) and are intended to be illustrative.
Spectroscopic Data for this compound and its Analogs
Spectroscopic techniques provide a wealth of information to complement X-ray diffraction data and are indispensable when single crystals are unavailable.
NMR Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation in solution. For a molecule like this compound, ¹H and ¹³C NMR would provide key information on the connectivity and chemical environment of each atom.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Proton | Expected Chemical Shift Range | Multiplicity |
| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet |
| Methyl (-CH₃) | 1.2 - 1.5 | Doublet |
| Dioxolane Ring Protons | 3.5 - 4.5 | Multiplets |
| Phenyl Protons | 6.8 - 7.5 | Doublets |
| Acetal Proton (-OCHO-) | 5.7 - 5.9 | Singlet/Doublet |
Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Carbon | Expected Chemical Shift Range |
| Methoxy (-OCH₃) | 55 - 56 |
| Methyl (-CH₃) | 16 - 18 |
| Dioxolane Ring Carbons | 65 - 80 |
| Phenyl Carbons | 113 - 130, 159-161 (C-OCH₃) |
| Acetal Carbon (-OCHO-) | 102 - 105 |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern, which can confirm the identity of the compound. For this compound (C₁₁H₁₄O₃), the expected molecular ion peak [M]⁺ would be at m/z 194.09. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
Infrared Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
| Functional Group | Expected Absorption Range |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C (aromatic) | 1500 - 1600 |
| C-O (ether and acetal) | 1000 - 1300 |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent systems should be screened.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
-
Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a chromatography system like GC or LC). The molecules are ionized (e.g., by electrospray ionization - ESI, or electron impact - EI), and the mass-to-charge ratio of the ions is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel derivative of this compound.
Caption: A generalized workflow for the synthesis and structural characterization of novel organic compounds.
References
Evaluating the acid lability of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" compared to other acetals
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Acetal Stability
In the realm of organic synthesis and drug delivery, the judicious selection of protecting groups is paramount. Acetals are frequently employed to mask carbonyl functionalities due to their stability under neutral and basic conditions. However, their susceptibility to cleavage under acidic conditions, known as acid lability, is a critical parameter that dictates their utility in various applications. This guide provides a comparative evaluation of the acid lability of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane against other commonly used acetals derived from aromatic aldehydes.
The acid-catalyzed hydrolysis of acetals proceeds through a well-established A-1 mechanism. This process involves the initial protonation of one of the oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion. The formation of this carbocation is the rate-determining step of the reaction. Consequently, the stability of this intermediate plays a crucial role in determining the overall rate of hydrolysis.
The structure of the parent aldehyde significantly influences the stability of the carboxonium ion intermediate. Electron-donating groups on the aromatic ring of a benzaldehyde-derived acetal can stabilize the positive charge of the carboxonium ion through resonance and inductive effects, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate, leading to a slower rate of hydrolysis.
Quantitative Comparison of Acid Lability
The following table summarizes the available quantitative data on the acid-catalyzed hydrolysis of this compound and related acetals. It is important to note that the experimental conditions under which these values were obtained can significantly impact the rate of hydrolysis.
| Acetal | Substituent Effect | Half-life (t½) | Experimental Conditions |
| 2-(4-Methoxyphenyl)-1,3-dioxolane* | Strong Electron-Donating | ~70.4 hours | pH 5 buffer |
| 2-Phenyl-1,3-dioxolane | Neutral | ~4 minutes | Trifluoroacetic acid (TFA) in CD3CN/D2O |
| 2-(4-Nitrophenyl)-1,3-dioxolane | Strong Electron-Withdrawing | Significantly longer than 2-phenyl-1,3-dioxolane | Expected to be very stable under acidic conditions due to the destabilizing effect of the nitro group on the carbocation intermediate. |
Data for 2-(4-methoxyphenyl)-1,3-dioxolane is used as a close proxy for this compound, as the 4-methyl group on the dioxolane ring is not expected to significantly influence the electronic effects governing acid lability.
Experimental Protocols
A detailed methodology for determining the acid lability of acetals is provided below. This protocol utilizes UV-Vis spectrophotometry to monitor the progress of the hydrolysis reaction.
Objective: To determine the pseudo-first-order rate constant (k_obs) and the half-life (t½) for the acid-catalyzed hydrolysis of an acetal.
Principle: The hydrolysis of an acetal derived from an aromatic aldehyde results in the formation of the corresponding aldehyde. Many aromatic aldehydes exhibit strong UV absorbance at specific wavelengths, allowing for the reaction progress to be monitored spectrophotometrically. By maintaining a large excess of the acid catalyst, the reaction can be treated as a pseudo-first-order process.
Materials:
-
Acetal of interest (e.g., this compound)
-
Spectrophotometric grade solvent (e.g., acetonitrile or a dioxane-water mixture)
-
Aqueous acidic solution of known concentration (e.g., HCl, H₂SO₄, or a prepared buffer solution)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the acetal in the chosen organic solvent at a known concentration (e.g., 10 mM).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product aldehyde. The reaction cuvette should be temperature-controlled to ensure consistent reaction rates.
-
Initiation of Reaction: In a quartz cuvette, combine the acidic aqueous solution and the organic solvent in the desired ratio. Allow the solution to equilibrate to the set temperature. To initiate the hydrolysis, inject a small aliquot of the acetal stock solution into the cuvette and mix rapidly. The final concentration of the acetal should be significantly lower than the acid concentration to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable maximum).
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final absorbance (A_∞) and the absorbance at time t (A_t) versus time. The slope of the resulting linear plot will be equal to -k_obs.
-
The half-life (t½) of the reaction can then be calculated using the equation: t½ = 0.693 / k_obs.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Caption: Workflow for determining acetal acid lability.
Safety Operating Guide
Navigating the Disposal of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.[1] Adherence to your institution's Environmental Health and Safety (EHS) hazardous waste program is mandatory.[1]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Do not mix this waste with other incompatible chemical waste streams. It should be segregated, for example, with other flammable organic solvents.
-
-
Containerization:
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[1][4]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][2]
-
The concentration or approximate quantity of the waste.
-
The words "Hazardous Waste".[1]
-
The date of waste generation.[1]
-
The name and contact information of the principal investigator or laboratory supervisor.[1]
-
The specific location (building and room number) where the waste was generated.[1]
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]
-
The storage area must be at or near the point of generation.[3]
-
Ensure the container is stored in a well-ventilated place, away from heat, sparks, open flames, or other ignition sources.[5][6][7]
-
Store in secondary containment to mitigate potential spills.[2][4]
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or if it has been in storage for a prolonged period (consult your institution's guidelines, which may be up to 12 months), arrange for its disposal.[3]
-
Submit a hazardous waste pickup request to your institution's EHS office. This may involve filling out a specific form, either in hardcopy or electronically.[1]
-
Do not transport the hazardous waste yourself; trained EHS personnel will collect it directly from your laboratory.[4]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key physical and chemical properties for this compound and a structurally similar one to provide context for its handling and disposal.
| Property | This compound | 4-Methyl-1,3-dioxane (similar compound) |
| Molecular Formula | C₁₁H₁₄O₃ | C₅H₁₀O₂ |
| Molecular Weight | 194.23 g/mol | Not specified |
| CAS Number | 6414-32-0 | 1120-97-4 |
| Boiling Point | 145-149 °C @ 11 Torr[8] | 114 °C @ 760 mmHg[5] |
| Flash Point | 95.5 ± 23.2 °C[8] | 22 °C / 71.6 °F[5] |
| Density | 1.1 ± 0.1 g/cm³[8] | Not specified |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence, from the point of generation to final collection by EHS personnel.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
